Benidipine Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKDKRQBYMKQX-MIPPOABVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049050 | |
| Record name | rac Benidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-74-5 | |
| Record name | Benidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac Benidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benidipine Hydrochloride: A Technical Guide to its Mechanism of Action on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benidipine hydrochloride is a potent, long-acting dihydropyridine (DHP) derivative that functions as a calcium channel blocker, primarily indicated for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action, distinguished by its potent inhibition of L-type voltage-gated calcium channels (Cav1.x).[3] This guide provides an in-depth technical overview of benidipine's interaction with L-type calcium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular pathways. Beyond its principal L-type channel antagonism, this document also explores its unique triple-blocking action on T-type and N-type calcium channels, which contributes to its broad cardioprotective and renoprotective effects.[2][4][5]
Core Mechanism of Action: L-type Calcium Channel Blockade
The primary antihypertensive and anti-anginal effects of this compound are achieved through the potent and specific blockade of L-type voltage-dependent calcium channels (LVDCCs).[1][3] These channels are critical for regulating the influx of extracellular calcium (Ca2+) into cells, a fundamental process for muscle contraction.
Molecular Interaction:
L-type calcium channels are abundant in vascular smooth muscle cells (VSMCs) and cardiac myocytes.[1] When the cell membrane depolarizes, these channels open, allowing Ca2+ to enter the cell. In VSMCs, the influx of Ca2+ leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, triggering the interaction of actin and myosin filaments and resulting in muscle contraction and vasoconstriction.
Benidipine, as a dihydropyridine derivative, exhibits a high affinity for the DHP binding site on the α1 subunit of the L-type calcium channel.[2] Cryo-electron microscopy studies have revealed that benidipine is located in the fenestration site between domain III and domain IV of the channel.[6] Its hydrophobic phenylpiperidine sidechain is positioned at the exterior of the pore domain, nestled within a hydrophobic pocket formed by helices S5DIII, S6DIII, and S6DIV.[6] By binding to this site, benidipine allosterically modulates the channel, stabilizing it in a closed or inactivated state. This prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of Ca2+.[1][6]
The reduction in intracellular Ca2+ concentration prevents the activation of MLCK, leading to the relaxation of vascular smooth muscle.[1] This vasodilation decreases peripheral vascular resistance, which is the primary mechanism for its blood pressure-lowering effect.[1][7] In coronary arteries, this vasodilation improves blood flow and oxygen supply to the myocardium, alleviating the symptoms of angina pectoris.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine - Wikipedia [en.wikipedia.org]
- 5. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Benidipine Hydrochloride's Molecular Signaling in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine hydrochloride, a long-acting dihydropyridine calcium channel blocker, is recognized for its antihypertensive properties. Beyond its primary function of inhibiting Ca2+ influx through L-type voltage-dependent calcium channels, benidipine exhibits significant protective effects on vascular endothelial cells.[1] These effects are crucial in mitigating endothelial dysfunction, a key factor in the pathogenesis of atherosclerosis. This technical guide provides an in-depth exploration of the molecular signaling pathways through which this compound exerts its beneficial effects on endothelial cells.
Core Signaling Pathways
Benidipine's vasculoprotective effects are multifaceted, primarily revolving around the enhancement of nitric oxide (NO) bioavailability, anti-inflammatory actions, and antioxidant properties. These effects are often independent of its L-type calcium channel blockade, as endothelial cells do not prominently express these channels.[2]
Nitric Oxide (NO) Signaling Pathway
Benidipine plays a pivotal role in promoting the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. The primary mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS).
-
eNOS Expression and Activity: Studies have shown that benidipine, at concentrations ranging from 0.3 to 10 microM, augments the expression of eNOS and enhances its enzymatic activity in human umbilical vein endothelial cells (HUVECs).[3] This leads to an increased production of NO and subsequent accumulation of cyclic guanosine monophosphate (cGMP), the second messenger of NO.[3]
-
PI3K/Akt Pathway Involvement: The activation of eNOS by benidipine is, at least in part, mediated by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Benidipine treatment has been shown to augment the phosphorylation of Akt, a key upstream kinase of eNOS.[4] The activation of this pathway is crucial for the endothelial differentiation of endothelial progenitor cells, contributing to endothelial protection.[4]
References
- 1. Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Kinase Inhibition Improves Endothelial Function in Human Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine Hydrochloride: A Technical Guide to Synthesis and Process Impurity Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of benidipine hydrochloride, a potent calcium channel blocker, and a detailed analysis of the process-related impurities that can arise during its manufacture. Understanding the formation and characteristics of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.
Synthesis of this compound
The commercial synthesis of this compound, an antihypertensive agent, is a multi-step process that requires careful control to ensure high purity of the final active pharmaceutical ingredient (API). The primary route of synthesis involves the condensation of key intermediates to form the dihydropyridine ring structure characteristic of this class of drugs.
A common synthetic pathway starts with the preparation of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1). This intermediate is then reacted with (R)-1-benzyl-3-piperidinol (Ben-2) to yield benidipine. The reaction typically produces a mixture of diastereomers, α-benidipine and β-benidipine, from which the desired α-isomer is isolated and converted to its hydrochloride salt.[1][2]
Experimental Protocol: Synthesis of α-Benidipine Hydrochloride
A suspension of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) (1.00 equivalent) is prepared in a 4:1 mixture of dichloromethane and dimethylformamide. The suspension is cooled to a temperature of 0–5 °C. To this cooled mixture, thionyl chloride (1.20 equivalents) is added, and the reaction is stirred for one hour. Following this, (R)-1-benzyl-3-piperidinol (Ben-2) (1.10 equivalents) is introduced, and the mixture is stirred for an additional two hours at 0–5 °C and then for one hour at 25 °C. The reaction is quenched by the addition of water. The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under vacuum. The resulting crude product is purified through recrystallization from a mixture of ethanol and acetone to yield pharmaceutical-grade α-benidipine hydrochloride as a yellowish crystalline powder with an overall yield of approximately 45%.[1] Another patented method describes a process involving the formation of a mixed acid anhydride, which then reacts with N-benzyl-3-hydroxypiperidine to produce benidipine, with a reported yield of 46.7% and a purity of 99.76% by HPLC.[3][4]
Process-Related Impurities
During the synthesis and storage of this compound, several process-related impurities and degradation products can be formed. The identification, synthesis, and characterization of these impurities are crucial for setting appropriate specifications for the drug substance and ensuring its quality.
Key process impurities that have been identified include:
-
β-Isomer (β-Benidipine): A diastereomer of the active α-benidipine.[1]
-
Ben-ox (Oxidation Impurity): Formed by the aromatization of the 1,4-dihydropyridine ring to a pyridine ring.[2]
-
Ben-desbenzyl: The product of the debenzylation of benidipine.
-
Ben-bis: A bis-substituted impurity.
-
Ben-1: The starting material, which can remain as a residual impurity.[2]
-
Ben-2: The reagent 1-benzylpiperidin-3-ol, which can also be present as a residual impurity.[2][5]
Formation Pathways of Key Impurities
The formation of these impurities can be attributed to side reactions during the synthesis or degradation of the benidipine molecule under various stress conditions. For instance, the Ben-ox impurity is rarely found in the crude product but can be observed during stability studies, indicating its formation through oxidation.[2] Forced degradation studies have shown that benidipine degrades under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions, leading to the formation of numerous degradation products.[6][7]
Synthesis and Characterization of Impurities
To accurately quantify and control process impurities, reference standards for each are required. These are typically prepared by targeted synthesis.
To a suspension of this compound (1.00 equivalent) in acetone, Jones reagent is added at a temperature of 0–5 °C. The reaction is monitored by HPLC and is typically complete within one hour. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium hydrogen carbonate. The product is then extracted with ethyl acetate. The organic extract is washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under vacuum to yield the Ben-ox impurity as a slightly yellowish, foamy powder with a yield of 97.4%.[2]
The Ben-desbenzyl impurity can be prepared from this compound, yielding a slightly yellowish powder with a 25% yield.[2]
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for the separation and quantification of benidipine and its process-related impurities.[8] Stability-indicating methods have been developed to separate the drug from its degradation products formed under various stress conditions.[6][7]
HPLC Method for Related Substances
A typical HPLC method for the analysis of related substances in this compound utilizes a C18 column with a gradient elution program. The mobile phase often consists of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at 237 nm.[2] A separate HPLC method has been developed for the detection of the polar impurity Ben-2, using a C1 column and a different gradient program.[2]
Stress Testing and Stability Studies
Forced degradation studies are essential to understand the stability of the drug substance and to develop stability-indicating analytical methods. Benidipine has been subjected to stress conditions including neutral, acidic, and basic hydrolysis, oxidation, and photolysis.[7] These studies have revealed that the most significant degradation occurs under oxidative conditions.[9] A study identified a total of fourteen degradation products under various stress conditions, including four hydrolytic, eight oxidative, and four photolytic degradation products.[6][7]
| Stress Condition | Reagents/Conditions | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Ben-ox impurity and others |
| Alkaline Hydrolysis | 0.1 M NaOH | Multiple degradation products |
| Neutral Hydrolysis | Water | Ben-ox impurity |
| Oxidative Degradation | 30% H₂O₂ | Ben-ox impurity and others |
| Thermal Degradation | Heat | Ben-ox impurity |
| Photolytic Degradation | UV light | Photo-stable, minimal degradation |
Table 1: Summary of Forced Degradation Studies of this compound.[7]
Quantitative Data on Process Impurities
The levels of process impurities are carefully controlled in the final drug substance. The following table summarizes typical retention times and limits for key impurities.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Typical Limit |
| Ben-desbenzyl | 7.94 | ~0.39 | < 0.10% |
| β-Isomer | ~20.38 (α-isomer) | Varies | Not specified |
| Ben-ox | 15.89 | ~0.78 | < 0.05% (process), 0.05-0.10% (stability) |
| Ben-bis | Not specified | Not specified | Not specified |
| Ben-1 | Not specified | Not specified | Not specified |
| Ben-2 | Varies (separate method) | N/A | Specification limit 0.10% |
Table 2: Chromatographic Data and Limits for this compound Impurities.[2][10]
References
- 1. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN103641774A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103641774B - The preparation method of this compound - Google Patents [patents.google.com]
- 5. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antioxidant Properties of Benidipine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker, is widely recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence from in vitro studies has illuminated its significant antioxidant properties. This technical guide provides an in-depth investigation into the antioxidant activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented herein consolidates the understanding of benidipine's capacity to mitigate oxidative stress through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, reduction of lipid peroxidation, and modulation of endogenous antioxidant enzyme systems. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of cardiovascular diseases, including hypertension and atherosclerosis. This compound, in addition to its role as a potent L, T, and N-type calcium channel blocker, has demonstrated notable antioxidant capabilities in various experimental settings.[1][2] These properties are attributed to its chemical structure and its influence on cellular signaling pathways involved in ROS generation.[1][3] This guide synthesizes the current in vitro evidence of this compound's antioxidant effects.
Mechanisms of Antioxidant Action
The antioxidant effects of this compound are multifaceted, primarily revolving around the inhibition of ROS production and the enhancement of cellular antioxidant defenses.
Inhibition of NADPH Oxidase
A primary source of ROS in vascular cells is the NADPH oxidase (NOX) enzyme complex. Benidipine has been shown to concentration-dependently suppress ROS production in various cell types, including polymorphonuclear leukocytes.[3] This inhibitory action is, at least in part, mediated by the partial inhibition of intracellular Ca2+ elevation, protein kinase C (PKC) activation, and the subsequent activation of NADPH oxidase.[3] By attenuating the activity of this key ROS-producing enzyme, benidipine effectively reduces the cellular oxidative burden.
Reduction of Lipid Peroxidation
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). Multiple studies have demonstrated that benidipine inhibits lipid peroxidation.[1] A common method to quantify this is by measuring thiobarbituric acid reactive substances (TBARS), where a decrease in TBARS levels indicates reduced lipid peroxidation.[4]
Effects on Endogenous Antioxidant Enzymes
Benidipine has also been observed to positively influence the activity of endogenous antioxidant enzymes. Studies have shown that treatment with benidipine can lead to an improvement in the activity of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[5][6] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying peroxides and superoxide radicals, respectively.
Quantitative Data on Antioxidant Effects
While direct free-radical scavenging activity of this compound, as measured by common assays like DPPH and ABTS, is not extensively reported in the available scientific literature, its antioxidant effects have been quantified through other important metrics.
| Antioxidant Parameter | Cell/System | Key Findings | Reference(s) |
| ROS Production | Human Polymorphonuclear Leukocytes | Concentration-dependent suppression of fMLP-induced ROS production. More potent than amlodipine, azelnidipine, nitrendipine, and nifedipine. | [3] |
| Human Aortic Endothelial Cells | Inhibited lysophosphatidylcholine-stimulated ROS production at concentrations of 0.3-3 µmol/L. | [7] | |
| Lipid Peroxidation (TBARS) | Plasma of Hypertensive Patients | Significantly decreased plasma TBARS levels after treatment. | [4] |
| Antioxidant Enzyme Activity | Stroke-Prone Spontaneously Hypertensive Rats (Kidney) | Significantly improved renal glutathione peroxidase (GSH-Px) activity. | [5][6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antioxidant properties of this compound.
Measurement of Reactive Oxygen Species (ROS) Production
-
Assay Principle: This assay measures the production of ROS in cells, often stimulated by agents like formyl-Met-Leu-Phe (fMLP) or lysophosphatidylcholine. The detection is typically achieved using fluorescent or chemiluminescent probes that react with ROS.
-
Cell Culture and Treatment: Human polymorphonuclear leukocytes or human aortic endothelial cells are cultured under standard conditions. The cells are pre-incubated with varying concentrations of this compound before being stimulated with an ROS-inducing agent.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The results are expressed as a percentage of the fluorescence in control (un-treated) cells.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Assay Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Reaction: An aliquot of the sample is mixed with a solution of TBA in an acidic medium.
-
Incubation: The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the reaction to occur.
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a similar standard.
Glutathione Peroxidase (GSH-Px) Activity Assay
-
Assay Principle: This is a coupled enzyme assay that indirectly measures GSH-Px activity. GSH-Px catalyzes the reduction of an organic peroxide (e.g., tert-butyl hydroperoxide) by glutathione (GSH), resulting in the formation of oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, EDTA, sodium azide, GSH, glutathione reductase, and NADPH.
-
Assay Procedure: The cell lysate or purified enzyme is added to the reaction mixture and the reaction is initiated by the addition of the peroxide substrate.
-
Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Calculation: The GSH-Px activity is calculated from the rate of NADPH consumption and is typically expressed as units of activity per milligram of protein.
Superoxide Dismutase (SOD) Activity Assay
-
Assay Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals. A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a tetrazolium salt (e.g., WST-1 or NBT) to a colored formazan product. SOD competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.
-
Reaction Mixture: The reaction mixture contains a buffer, xanthine, the tetrazolium salt, and the cell lysate or enzyme sample.
-
Assay Procedure: The reaction is initiated by the addition of xanthine oxidase.
-
Measurement: The formation of the colored formazan product is measured spectrophotometrically at a specific wavelength (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity is determined by measuring the percentage of inhibition of the formazan formation rate and is expressed as units of activity per milligram of protein.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Benidipine-Mediated Inhibition of NADPH Oxidase
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative effects of this compound in patients with hypertension independent of antihypertensive effects. Relationship between blood pressure and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on antioxidant enzyme activity in stroke-prone spontaneous hypertensive rats (SHR-SP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on antioxidant enzyme activity in stroke‐prone spontaneous hypertensive rats (SHR‐SP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-inflammatory Activity of Benidipine Hydrochloride in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of benidipine hydrochloride, a calcium channel blocker, with a specific focus on its effects on macrophage activity. This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate its therapeutic potential in inflammatory conditions.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and resolving inflammation. Their activation by stimuli such as lipopolysaccharide (LPS) triggers the production of pro-inflammatory cytokines and mediators. This compound has been shown to possess anti-inflammatory properties beyond its primary use as an antihypertensive agent.[1][2] This guide explores the scientific evidence for this compound's anti-inflammatory effects in macrophages, providing detailed experimental protocols and quantitative data for researchers in the field.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects on macrophages primarily by inhibiting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanism involves the modulation of the NF-κB signaling pathway and the subsequent inhibition of the NLRP3 inflammasome.[3][4] Additionally, this compound has been observed to decrease the generation of reactive oxygen species (ROS), further contributing to its anti-inflammatory profile.[3][5]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on macrophage inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated J774.2 Macrophages
| Treatment | IL-12p40 (pg/mL) | TNF-α (pg/mL) | GM-CSF (pg/mL) | IL-6 (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | ~1200 | ~3500 | ~150 | ~4500 |
| LPS + Benidipine (1 µg/mL) | ~900 | ~2800 | ~120 | ~3500 |
| LPS + Benidipine (2 µg/mL) | ~700 | ~2200 | ~100 | ~2800 |
| LPS + Benidipine (5 µg/mL) | ~500 | ~1500 | ~80 | ~2000 |
| LPS + Benidipine (10 µg/mL) | ~300 | ~1000 | ~60 | ~1500 |
Data adapted from Servi H, et al. Naunyn Schmiedebergs Arch Pharmacol. 2024.[1][6][7][8]
Table 2: Effect of this compound on NLRP3 Inflammasome Components and IL-1β in LPS+ATP-Stimulated THP-1 Macrophages
| Treatment | Relative NLRP3 mRNA Expression | Relative ASC mRNA Expression | Relative Caspase-1 mRNA Expression | IL-1β Secretion (pg/mL) |
| Control | 1.0 | 1.0 | 1.0 | ~50 |
| LPS + ATP | ~4.5 | ~3.0 | ~2.5 | ~400 |
| LPS + ATP + Benidipine (10 µM) | ~3.0 | ~2.0 | ~1.8 | ~250 |
| LPS + ATP + Benidipine (20 µM) | ~2.0 | ~1.5 | ~1.2 | ~150 |
| LPS + ATP + Benidipine (40 µM) | ~1.2 | ~1.1 | ~1.0 | ~100 |
Data adapted from Huo M, et al. J Inflamm Res. 2024.[3][4][9][10]
Table 3: Effect of this compound on NF-κB p65 Phosphorylation and ROS Production in LPS-Stimulated THP-1 Macrophages
| Treatment | Relative p-p65/p65 Protein Expression | Relative ROS Fluorescence Intensity |
| Control | 1.0 | 1.0 |
| LPS | ~3.5 | ~4.0 |
| LPS + Benidipine (10 µM) | ~2.5 | ~3.0 |
| LPS + Benidipine (20 µM) | ~1.8 | ~2.2 |
| LPS + Benidipine (40 µM) | ~1.2 | ~1.5 |
Data adapted from Huo M, et al. J Inflamm Res. 2024.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Macrophage Differentiation
a. J774.2 Murine Macrophage Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days when they reach 80-90% confluency.
b. THP-1 Human Monocytic Cell Line Differentiation:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the medium is replaced with fresh PMA-free medium, and the cells are allowed to rest for 24 hours before subsequent experiments.
LPS-Induced Inflammatory Model
-
Stimulation: Differentiated macrophages are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Treatment: Lipopolysaccharide (LPS) from E. coli is then added to the culture medium at a final concentration of 1 µg/mL.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine measurements) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[1][3]
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
-
Procedure:
-
Culture supernatants are collected after the treatment period.
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12p40) are used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The supernatants and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.
-
Quantitative Real-Time PCR (qPCR)
-
Principle: qPCR is used to measure the mRNA expression levels of target genes.
-
Procedure:
-
Total RNA is extracted from the macrophages using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using a qPCR machine with SYBR Green or TaqMan probes for the genes of interest (e.g., NLRP3, ASC, Caspase-1, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
Western Blotting
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., NLRP3, ASC, Caspase-1, p-p65, p65, β-actin) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software and normalized to a loading control.
-
Immunofluorescence
-
Principle: Immunofluorescence is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.
-
Procedure:
-
Cells are grown on coverslips and subjected to the desired treatments.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are blocked with a blocking solution (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against NF-κB p65.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
Reactive Oxygen Species (ROS) Detection
-
Principle: The production of intracellular ROS is measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Procedure (Flow Cytometry):
-
After treatment, cells are harvested and washed with PBS.
-
Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
The fluorescence intensity is analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
-
Procedure (Fluorescence Microscopy):
-
Cells grown on coverslips are treated and then incubated with DCFH-DA as described above.
-
The cells are washed and then visualized under a fluorescence microscope.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory effect.
Caption: General experimental workflow for studying benidipine's effects.
References
- 1. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Polarization of THP-1-Derived Macrophage by Magnesium and MAGT1 Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of this compound in LPS-activated mammalian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of this compound in LPS-activated mammalian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits NLRP3 Inflammasome Activation by Inhibiting LPS-Induced NF-κB Signaling in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits NLRP3 Inflammasome Activation by Inhibiting LPS-Induced NF-κB Signaling in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine Hydrochloride: A Novel Modulator of Osteoblast Function and Bone Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benidipine hydrochloride, a dihydropyridine calcium channel blocker primarily utilized for the management of hypertension, is increasingly being recognized for its beneficial effects on bone metabolism.[1][2] This technical guide provides a comprehensive overview of the current understanding of benidipine's impact on osteoblast function and its potential as a therapeutic agent for bone-related disorders. We delve into the molecular mechanisms, present key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers in the field.
Introduction to this compound and Bone Physiology
Benidipine is a potent, long-acting calcium channel blocker that inhibits L-type, T-type, and N-type calcium channels.[1][3] Its primary clinical application is in the treatment of hypertension and angina pectoris.[3][4] Beyond its cardiovascular effects, a growing body of evidence suggests that benidipine positively influences bone health by directly targeting osteoblasts, the cells responsible for bone formation.[2][5] This dual functionality presents a promising therapeutic avenue for elderly patients who often suffer from both hypertension and osteoporosis.[1][6]
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[2] The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal integrity.[7] Therapeutic strategies for osteoporosis often aim to either inhibit bone resorption or stimulate bone formation. Benidipine appears to primarily exert its beneficial effects on bone by promoting the latter.
Effects of this compound on Osteoblast Function
In vitro studies using various osteoblastic cell lines, such as mouse MC3T3-E1 pre-osteoblast cells and bone marrow stromal cells (BMSCs), have consistently demonstrated the pro-osteogenic effects of benidipine.[1][8]
Osteoblast Proliferation
Benidipine has been shown to promote the proliferation of osteoblasts in a dose-dependent manner.[1][2] The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been used to demonstrate that benidipine at concentrations ranging from 1x10⁻⁹ M to 1x10⁻⁶ M significantly enhances the proliferation of MC3T3-E1 cells.[2][9] This proliferative effect provides a larger pool of osteoblasts for subsequent differentiation and bone matrix synthesis.[1]
Osteoblast Differentiation
A hallmark of osteoblast differentiation is the expression and activity of alkaline phosphatase (ALP), an early marker of osteogenic commitment.[5][7] Benidipine treatment has been consistently shown to increase ALP activity in osteoblastic cells.[1][5] This effect is observed in a time-dependent manner, with noticeable increases after 10 and 14 days of treatment.[1] Furthermore, benidipine upregulates the transcription of the ALP gene.[5]
Matrix Mineralization
Mature osteoblasts are responsible for the deposition of a mineralized extracellular matrix, a critical step in bone formation.[5] Alizarin Red S staining, a method to visualize calcium deposits, has revealed that benidipine significantly promotes matrix mineralization in osteoblast cultures.[1][2] This effect is particularly pronounced at concentrations of 0.10 µmol/L and 1.00 µmol/L after 21 days of treatment.[1]
Upregulation of Osteogenic Gene Expression
The pro-osteogenic effects of benidipine are underpinned by its ability to upregulate the expression of key transcription factors and bone matrix proteins. Studies have shown that benidipine treatment leads to increased expression of:
-
Runt-related transcription factor 2 (Runx2): A master regulator of osteoblast differentiation.[1][2][9]
-
Bone Morphogenetic Protein 2 (BMP2): A potent signaling molecule that induces osteoblast differentiation.[2][9]
-
Osteocalcin (OCN): A late marker of osteoblast differentiation and a major non-collagenous protein in the bone matrix.[1][2][9]
Signaling Pathways Implicated in Benidipine's Action
The molecular mechanisms by which benidipine promotes osteogenesis are being actively investigated. Current evidence points to the involvement of the BMP/Smad and WNT/β-catenin signaling pathways.
BMP/Smad Pathway
Benidipine has been shown to activate the BMP2/Smad signaling pathway.[1][6] BMP2 binding to its receptor initiates a signaling cascade that leads to the phosphorylation and nuclear translocation of Smad proteins, which in turn activate the transcription of osteogenic genes like Runx2.
WNT/β-catenin Pathway
In vivo studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have shown that benidipine treatment enhances WNT/β-catenin signaling.[8] This pathway is critical for osteoblast proliferation and differentiation. Benidipine was found to upregulate the expression of β-catenin and low-density lipoprotein receptor-related protein 5 (LRP5), a co-receptor for WNT ligands.[8]
In Vivo Evidence of Benidipine's Effects on Bone Metabolism
The positive effects of benidipine on osteoblasts observed in vitro translate to beneficial outcomes for bone health in vivo.[8] In a study using an ovariectomized (OVX) mouse model, oral administration of benidipine for three months resulted in significant improvements in bone parameters.[8] Compared to untreated OVX mice, the benidipine-treated group exhibited:
-
Increased bone mineral density (BMD)[8]
-
Thicker trabeculae[8]
-
A higher number of trabeculae in the distal femoral metaphysis[8]
These findings suggest that benidipine can protect against bone loss associated with estrogen deficiency, a major cause of postmenopausal osteoporosis.[8]
Furthermore, benidipine may also influence bone resorption. It has been suggested that benidipine could suppress osteoclast function through the OPG/RANKL/RANK pathway.[1][6] Benidipine has been shown to decrease the expression of receptor activator of nuclear factor κB ligand (RANKL) in human osteoblasts, which would in turn reduce the differentiation and activity of osteoclasts.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on osteoblast function.
Table 1: Effect of Benidipine on Osteoblast Proliferation (MC3T3-E1 cells)
| Benidipine Concentration | Effect on Proliferation | Reference |
|---|---|---|
| 1x10⁻⁹ M - 1x10⁻⁶ M | Promoted | [2][9] |
| > 1x10⁻⁶ M | Inhibitory |[2] |
Table 2: Effect of Benidipine on Alkaline Phosphatase (ALP) Activity
| Cell Type | Benidipine Concentration | Observation | Reference |
|---|---|---|---|
| Mouse Osteoblastic Cells | 0.1 - 10 nM | Increased ALP activity | [10] |
| MC3T3-E1 | 1 pM | Stimulated ALP activity | [5] |
| MC3T3-E1 | 0.01 - 1.00 µmol/L | Time-dependent increase in ALP activity |[1] |
Table 3: Effect of Benidipine on Matrix Mineralization (MC3T3-E1 cells)
| Benidipine Concentration | Duration | Observation | Reference |
|---|---|---|---|
| 0.01 µmol/L | 21 days | Significant promotion (P<0.05) | [1] |
| 0.10 µmol/L | 21 days | Significant promotion (P<0.0001) | [1] |
| 1.00 µmol/L | 21 days | Significant promotion (P<0.001) |[1] |
Table 4: Effect of Benidipine on Osteogenic Gene Expression
| Gene | Cell Type | Benidipine Concentration | Observation | Reference |
|---|---|---|---|---|
| Runx2, BMP2, OCN | MC3T3-E1 | 1x10⁻⁹ M - 1x10⁻⁶ M | Upregulated | [2][9] |
| ALP, OCN, RUNX2 | Mouse BMSCs | Not specified | Upregulated | [8] |
| β-catenin, LRP5 | Mouse BMSCs | Not specified | Upregulated |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of benidipine on osteoblast function.
Cell Culture
-
Cell Line: The mouse pre-osteoblastic cell line MC3T3-E1 is commonly used.[1][2][5]
-
Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]
Cell Proliferation Assay (MTT Assay)
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 5x10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time periods (e.g., 1, 3, 5, 7 days).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
-
Culture MC3T3-E1 cells in 24-well plates and treat with benidipine in osteogenic induction medium for 7 and 14 days.
-
Wash the cells with PBS and lyse them with 0.1% Triton X-100.
-
Centrifuge the lysates and collect the supernatant.
-
Use a commercial ALP activity assay kit to measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA protein assay kit.
Matrix Mineralization Assay (Alizarin Red S Staining)
-
Culture MC3T3-E1 cells in 6-well plates and treat with benidipine in osteogenic induction medium for 21 days.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[11]
-
Wash the cells with distilled water and stain with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
Wash the plates thoroughly with distilled water to remove excess stain.
-
Visualize and photograph the mineralized nodules.
-
For quantification, destain the nodules with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from benidipine-treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Runx2, BMP2, OCN, ALP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2⁻ΔΔCt method.
Conclusion and Future Directions
This compound demonstrates significant potential as a dual-functional therapeutic agent for managing hypertension and promoting bone health. Its ability to enhance osteoblast proliferation, differentiation, and mineralization, coupled with its positive effects on bone mineral density in vivo, underscores its value in the context of age-related diseases.[1][8] The elucidation of its action through the BMP/Smad and WNT/β-catenin signaling pathways provides a solid foundation for further investigation.[1][8]
Future research should focus on:
-
Conducting clinical trials to validate the osteogenic effects of benidipine in human subjects with osteoporosis and hypertension.
-
Further exploring the crosstalk between benidipine's effects on calcium channels and osteogenic signaling pathways.
-
Investigating the long-term effects of benidipine on fracture risk and bone quality.
The findings summarized in this guide highlight a promising area of research that could lead to improved therapeutic strategies for patients with concurrent cardiovascular and skeletal disorders.
References
- 1. Osteogenic effects of antihypertensive drug benidipine on mouse MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antihypertensive drug benidipine on osteoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benidipine - Wikipedia [en.wikipedia.org]
- 5. A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteogenic effects of antihypertensive drug benidipine on mouse MC3T3-E1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone turnover markers: Emerging tool in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the 1, 4-dihydropyridine L-type calcium channel blocker benidipine on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the antihypertensive drug benidipine on osteoblast function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a dihydropyridine-type calcium antagonist, on the function of mouse osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Benidipine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting effects in treating hypertension and angina pectoris.[1][2] It uniquely blocks L, N, and T-type calcium channels, contributing to its therapeutic efficacy.[1] Accurate measurement of benidipine concentrations in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and bioequivalence trials. Due to the low circulating plasma concentrations of the drug after therapeutic doses, a highly sensitive and selective analytical method is required. This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of benidipine in human plasma samples.
Principle
This method employs a liquid-liquid extraction (LLE) technique to isolate benidipine and its deuterated internal standard (IS), benidipine-d5, from the plasma matrix. The extracted samples are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC). Quantification is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, with detection performed via Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]
Experimental Protocols
Materials and Reagents
-
Standards: Benidipine hydrochloride reference standard, Benidipine-d5 (Internal Standard).
-
Solvents: Acetonitrile (HPLC or MS grade), Methanol (HPLC or MS grade), Diethyl ether (Analytical grade).
-
Reagents: Ammonium acetate, Sodium hydroxide (NaOH), Formic acid, Acetic acid, Triethylamine, HPLC grade water.
-
Biological Matrix: Drug-free human plasma.
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving the accurately weighed reference standards of benidipine and benidipine-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the benidipine primary stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the benidipine-d5 primary stock solution with methanol to achieve a final concentration of approximately 100 ng/mL.
-
Calibration and Quality Control (QC) Samples: Spike appropriate amounts of the benidipine working standard solutions into blank human plasma to prepare CC and QC samples at various concentration levels (e.g., LLOQ, Low, Mid, and High QC).
Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Aliquot 1.0 mL of plasma sample (blank, CC, QC, or unknown) into a clean polypropylene tube.
-
Add a specified volume of the IS working solution (e.g., 20 µL of 100 ng/mL benidipine-d5).
-
Vortex the tube briefly.
-
To alkalinize the sample, add 1.0 mL of 5M Sodium Hydroxide (NaOH) and vortex.[3][5]
-
Add 5.0 mL of diethyl ether as the extraction solvent.[3][5][6]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) into a new clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.[3][5][6]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile/5mM Ammonium Acetate, 90:10 v/v).[3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Caption: A step-by-step workflow of the bioanalytical method.
Instrumentation and Conditions
Liquid Chromatography Parameters
The chromatographic separation is performed on a reversed-phase C18 column.[3][4] An isocratic mobile phase is typically used for consistent and rapid elution.[3][4]
| Parameter | Condition |
| LC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 5mM Ammonium Acetate (90:10, v/v)[3][4] |
| Flow Rate | 0.2 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C (Ambient)[7] |
| Run Mode | Isocratic |
Mass Spectrometry Parameters
The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode.[4]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 600°C |
| IonSpray Voltage | 3200 V |
| Dwell Time | 200 ms |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Benidipine | 506.0 | 174.0[3][4] |
| Benidipine-d5 (IS) | 511.0 | 179.0[3][4] |
Method Validation Summary
The method has been validated according to regulatory guidelines, demonstrating excellent performance for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.0204 - 3.066 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.05 ng/mL[3][4] |
| Accuracy | 85% - 113.3%[3][6] |
| Precision (%CV) | < 13%[3] |
| Extraction Recovery | 75% - 83.6%[4] |
Conclusion
The described LC-MS/MS method provides a simple, sensitive, and accurate approach for the determination of benidipine in human plasma.[3] The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures reliability and reproducibility. This method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic characterization and bioequivalence studies of benidipine.
References
- 1. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for Assessing the Nephroprotective Effects of Benidipine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the nephroprotective effects of benidipine, a dihydropyridine calcium channel blocker, in various animal models of kidney disease. The protocols outlined below are based on established methodologies and provide a framework for preclinical evaluation of benidipine's therapeutic potential in renal pathologies.
Overview of Benidipine's Nephroprotective Mechanisms
Benidipine exerts its nephroprotective effects through a multi-faceted mechanism of action. Primarily, it is a triple calcium channel blocker, inhibiting L-type, T-type, and N-type calcium channels.[1] This broad-spectrum calcium channel antagonism contributes to its renal benefits by:
-
Improving Renal Hemodynamics: Benidipine dilates both afferent and efferent glomerular arterioles, which can lead to a reduction in intraglomerular pressure and a decrease in proteinuria.[2]
-
Reducing Oxidative Stress: Benidipine has been shown to possess antioxidant properties, mitigating oxidative stress-induced renal injury.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: Benidipine can suppress inflammation and the progression of renal fibrosis, key pathological features of chronic kidney disease (CKD).
-
Inhibition of the Rho-Kinase Pathway: Benidipine has been demonstrated to inhibit the Rho-kinase (ROCK) signaling pathway, which is implicated in epithelial-mesenchymal transition (EMT) and renal interstitial fibrosis in diabetic nephropathy.[4][5][6]
Recommended Animal Models for Nephroprotection Studies
The choice of animal model is critical for accurately assessing the nephroprotective effects of benidipine and should align with the specific aspects of kidney disease being investigated. Rodent models, particularly rats and mice, are widely used due to their physiological similarities to humans in terms of renal function and disease progression.[7]
| Animal Model | Disease Induction | Key Pathological Features | Recommended Use |
| 5/6 Nephrectomy | Surgical removal of 5/6th of the renal mass.[8][9][10][11] | Progressive glomerulosclerosis, tubulointerstitial fibrosis, hypertension, proteinuria, and a decline in glomerular filtration rate (GFR).[8] | To model progressive chronic kidney disease and renal failure. |
| Streptozotocin (STZ)-Induced Diabetic Nephropathy | Single or multiple intraperitoneal injections of streptozotocin to induce hyperglycemia.[12][13][14][15][16] | Hyperglycemia, albuminuria, glomerular basement membrane thickening, mesangial expansion, and renal fibrosis.[13] | To investigate the effects of benidipine on the progression of diabetic kidney disease. |
| Renal Ischemia-Reperfusion (I/R) Injury | Temporary clamping of the renal artery followed by reperfusion.[17][18][19][20][21] | Acute tubular necrosis, inflammation, and oxidative stress, which can lead to acute kidney injury (AKI).[17][18] | To assess the protective effects of benidipine against acute ischemic renal injury. |
| Salt-Loaded Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Genetically hypertensive rats fed a high-salt diet. | Severe hypertension, proteinuria, glomerulosclerosis, and renal inflammation.[3][22] | To evaluate the impact of benidipine on hypertensive nephropathy. |
Benidipine Dosing and Administration in Rat Models
Oral administration is the most common route for benidipine in preclinical studies, reflecting its clinical use.
| Parameter | Recommendation |
| Dosage Range | 1 - 10 mg/kg/day, administered orally (p.o.).[3][23][24] |
| Vehicle | 0.3% - 0.5% carboxymethyl cellulose (CMC) solution. |
| Frequency | Once daily. |
| Duration | 4 - 12 weeks, depending on the animal model and study objectives. |
Experimental Protocols
5/6 Nephrectomy Model in Rats
This model is a well-established surgical approach to induce chronic kidney disease.[8][9]
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
First Stage - Unilateral Nephrectomy:
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.
-
Suture the muscle and skin layers.
-
Allow a one-week recovery period.
-
-
Second Stage - Subtotal Nephrectomy of the Left Kidney:
-
Expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery, or surgically resect the upper and lower thirds of the kidney, to induce infarction of approximately 2/3 of the kidney.[9]
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Benidipine Treatment: Begin oral administration of benidipine one week after the second surgery and continue for the duration of the study (typically 6-12 weeks).
-
Sham Control: Perform sham surgeries by exposing the kidneys without performing the nephrectomies.
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model is widely used to study the renal complications of type 1 diabetes.[12][13]
Protocol:
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48-72 hours after STZ injection.
-
Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[16]
-
-
Benidipine Treatment:
-
Allow a stabilization period of 1-2 weeks after diabetes confirmation.
-
Initiate daily oral administration of benidipine and continue for the study duration (typically 8-12 weeks).
-
-
Control Groups: Include a non-diabetic control group (vehicle injection) and a diabetic control group (STZ injection, vehicle for benidipine).
Renal Ischemia-Reperfusion (I/R) Injury Model in Rats
This model is used to investigate acute kidney injury.[17][18]
Protocol:
-
Anesthesia: Anesthetize male rats as described previously.
-
Surgical Procedure:
-
Reperfusion:
-
Remove the clamps to allow reperfusion of the kidneys.
-
Suture the abdominal wall and skin.
-
-
Benidipine Treatment: Administer benidipine intravenously (i.v.) or orally prior to the ischemic insult.
-
Sham Control: Perform the same surgical procedure without clamping the renal arteries.
-
Assessment: Euthanize animals at various time points after reperfusion (e.g., 24, 48 hours) for sample collection.
Assessment of Nephroprotective Effects
A combination of functional, biochemical, and histological endpoints should be evaluated.
| Parameter | Method |
| Renal Function | |
| Serum Creatinine (SCr) | Biochemical assay |
| Blood Urea Nitrogen (BUN) | Biochemical assay |
| 24-hour Urinary Protein Excretion | Metabolic cages and biochemical assay |
| Glomerular Filtration Rate (GFR) | Inulin or creatinine clearance |
| Oxidative Stress Markers | |
| Renal Tissue Malondialdehyde (MDA) | TBARS assay |
| Renal Tissue Superoxide Dismutase (SOD) | Enzyme activity assay |
| Renal Tissue Glutathione (GSH) | Biochemical assay |
| Histopathology | |
| Glomerulosclerosis | Periodic acid-Schiff (PAS) staining |
| Tubulointerstitial Fibrosis | Masson's trichrome or Sirius red staining[25][26][27][28] |
| Tubular Injury | Hematoxylin and eosin (H&E) staining |
| Molecular Markers | |
| Fibrotic Markers (e.g., TGF-β1, Collagen I, α-SMA) | Western blot, Real-time PCR, Immunohistochemistry[29][30][31] |
| Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, Vimentin) | Western blot, Immunohistochemistry[32][33][34][35][36] |
| Inflammatory Markers (e.g., TNF-α, IL-6) | ELISA, Real-time PCR |
Visualizing Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for assessing the nephroprotective effects of benidipine.
Signaling Pathways of Benidipine's Nephroprotective Action
References
- 1. researchgate.net [researchgate.net]
- 2. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine protects kidney through inhibiting ROCK1 activity and reducing the epithelium-mesenchymal transdifferentiation in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho GTPases in kidney physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of chronic kidney disease: Screening tool to investigate nephroprotective effects of natural products - Int J Pharm Chem Anal [ijpca.org]
- 8. gubra.dk [gubra.dk]
- 9. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 17. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
- 18. Renal Ischemia-Reperfusion Model - Creative Biolabs [creative-biolabs.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Ischemia-reperfusion-induced acute kidney injury [protocols.io]
- 21. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benidipine, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Diagnosis and assessment of renal fibrosis: the state of the art | Swiss Medical Weekly [smw.ch]
- 28. Diagnosis and assessment of renal fibrosis: the state of the art [smw.ch]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Mesenchymal stem cells ameliorate renal fibrosis by galectin-3/Akt/GSK3β/Snail signaling pathway in adenine-induced nephropathy rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benidipine Hydrochloride in Animal Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benidipine hydrochloride in preclinical animal models of diabetic nephropathy. The information collated from peer-reviewed studies offers insights into its therapeutic potential, mechanisms of action, and detailed experimental protocols to facilitate further research.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The pathogenesis is complex, involving hemodynamic and metabolic factors that lead to glomerular hypertrophy, basement membrane thickening, mesangial expansion, and ultimately, glomerulosclerosis and tubulointerstitial fibrosis. This compound, a long-acting dihydropyridine calcium channel blocker, uniquely inhibits L-type, T-type, and N-type calcium channels.[1][2] This triple-blocking action confers potential renoprotective effects beyond blood pressure reduction, making it a subject of interest in diabetic nephropathy research.[3][4] Studies in animal models have demonstrated its ability to ameliorate renal injury through various mechanisms, including inhibition of the Rho-kinase pathway, reduction of oxidative stress, and anti-inflammatory effects.[5][6]
Data Presentation: Efficacy of Benidipine in Animal Models
The following tables summarize the key quantitative findings from studies investigating the effects of benidipine in animal models of diabetic and renal injury.
Table 1: Effects of Benidipine on Renal Function and Proteinuria
| Animal Model | Treatment Group | Dose | Duration | Change in Urinary Protein Excretion | Change in Serum Creatinine | Reference |
| Streptozotocin-induced diabetic Wistar rats | Benidipine | Not specified | 12 weeks | Significantly attenuated increase compared to diabetic control | Not significantly different from diabetic control | [7] |
| Uninephrectomized streptozotocin diabetic Wistar-Kyoto rats | Benidipine | Not specified | 12 weeks | Significantly reduced compared to diabetic control | Not specified | [7] |
| Type 1 diabetic Wistar rats | Benidipine | Not specified | 3 months | Significantly reduced compared to diabetic control | Significantly reduced compared to diabetic control | [5][8] |
| Rat mesangioproliferative glomerulonephritis | Benidipine | 3 and 5 mg/kg/day | 10 weeks | Significantly reduced compared to untreated | Increased creatinine clearance | [9] |
Table 2: Effects of Benidipine on Histopathological and Molecular Markers
| Animal Model | Treatment Group | Dose | Key Histological/Molecular Findings | Reference |
| Type 1 diabetic Wistar rats | Benidipine | Not specified | Attenuated glomerular mesangial matrix proliferation, inflammatory cell infiltration, and interstitial fibrosis. | [8] |
| Type 1 diabetic Wistar rats | Benidipine | Not specified | Decreased expression of p-MYPT1, ROCK1, and α-SMA; Increased expression of E-cadherin. | [5] |
| Rat mesangioproliferative glomerulonephritis | Benidipine | 3 and 5 mg/kg/day | Ameliorated glomerular and tubulointerstitial injury; Reduced glomerular staining for TGF-β and α-SMA. | [9][10] |
| Salt-loaded stroke-prone spontaneously hypertensive rats | Benidipine | 1, 3, 10 mg/kg/day | Attenuated renal expression of transforming growth factor-beta (TGF-β), collagen I, and collagen III mRNAs. | [6] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetic Nephropathy in Rats
This protocol is based on methodologies described for streptozotocin (STZ)-induced diabetes in rats.[5][11][12]
Materials:
-
Male Wistar rats (8 weeks old, 180-200 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and strips
-
Metabolic cages
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer. A common dosage is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[12]
-
Inject the STZ solution i.p. to the rats. The control group should be injected with an equivalent volume of citrate buffer.
-
72 hours post-injection, measure blood glucose levels from a tail vein blood sample. Rats with blood glucose levels >16.7 mmol/L (300 mg/dL) are considered diabetic and included in the study.[12]
-
House the rats in metabolic cages for 24-hour urine collection at specified time points to measure urinary protein excretion.
-
Monitor body weight and blood glucose levels regularly throughout the experiment.
-
Diabetic nephropathy is expected to develop over several weeks to months, characterized by persistent proteinuria and histological changes in the kidneys.[11]
Protocol 2: this compound Administration
This protocol outlines the oral administration of benidipine to the diabetic rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Dosages used in rat models of renal disease range from 1 to 10 mg/kg/day.[6][9]
-
Administer the benidipine suspension or vehicle (for the control group) orally via gavage once daily.
-
The duration of treatment can vary depending on the study design, typically ranging from 6 weeks to 3 months.[5][13]
-
Continue to monitor physiological parameters such as blood pressure, body weight, and blood glucose, as well as renal function markers (e.g., urinary protein, serum creatinine) at regular intervals.
Protocol 3: Histopathological and Immunohistochemical Analysis
This protocol details the preparation and analysis of kidney tissues.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Primary antibodies (e.g., anti-TGF-β, anti-α-SMA, anti-ROCK1, anti-E-cadherin)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
At the end of the experimental period, euthanize the animals and perfuse the kidneys with cold saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the kidneys, remove the capsule, and fix them in the same fixative for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.
-
For general morphology, stain sections with PAS to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.
-
For immunohistochemistry, deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody.
-
Apply the avidin-biotin-peroxidase complex and develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Examine the slides under a light microscope and perform semi-quantitative or quantitative analysis of the staining.
Visualizations: Signaling Pathways and Workflows
Benidipine's Mechanism in Attenuating Diabetic Nephropathy
Benidipine is thought to exert its renoprotective effects through multiple pathways. A key mechanism involves the inhibition of the RhoA/ROCK1 signaling pathway, which plays a role in epithelial-mesenchymal transition (EMT) and renal fibrosis.[5][8] By blocking T-type calcium channels, benidipine may inhibit Rho kinase activity, leading to a reduction in EMT and subsequent interstitial fibrosis.[5]
Caption: Benidipine's inhibition of the T-type calcium channel and RhoA/ROCK1 pathway.
Experimental Workflow for Evaluating Benidipine
The following diagram illustrates a typical experimental workflow for assessing the efficacy of benidipine in a diabetic nephropathy animal model.
Caption: Workflow for preclinical evaluation of benidipine in diabetic nephropathy.
Signaling Pathways in Renal Fibrosis and Benidipine's Intervention
Renal fibrosis is a final common pathway in diabetic nephropathy, driven by factors like Transforming Growth Factor-beta (TGF-β) and oxidative stress. Benidipine has been shown to mitigate these pathways.[6][9]
Caption: Benidipine's intervention in key pathways of renal fibrosis.
Conclusion
This compound demonstrates significant renoprotective effects in various animal models of diabetic nephropathy and chronic kidney disease. Its multifaceted mechanism of action, targeting not only blood pressure but also key fibrotic, inflammatory, and oxidative stress pathways, underscores its potential as a therapeutic agent. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the role of benidipine and other multi-type calcium channel blockers in the management of diabetic kidney disease.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine reduces albuminuria and plasma aldosterone in mild-to-moderate stage chronic kidney disease with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of benidipine, a calcium antagonist, on urinary kallikrein excretion and renal impairment in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benidipine protects kidney through inhibiting ROCK1 activity and reducing the epithelium-mesenchymal transdifferentiation in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benidipine, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benidipine, a Long-Acting Calcium-Channel Blocker, Prevents the Progression to End-Stage Renal Failure in a Rat Mesangioproliferative Glomerulonephritis – ScienceOpen [scienceopen.com]
- 11. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benidipine suppresses in situ proliferation of leukocytes and slows the progression of renal fibrosis in rat kidneys with advanced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benidipine Hydrochloride in the Study of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine hydrochloride, a long-acting dihydropyridine calcium channel blocker (CCB), has demonstrated significant potential in the management of hypertension and angina pectoris.[1][2][3] Beyond its primary vasodilatory effects, emerging research highlights its cardioprotective properties, particularly in the context of cardiac hypertrophy.[4] This document provides a comprehensive overview of the application of this compound in preclinical and clinical studies of cardiac hypertrophy, detailing its mechanisms of action, experimental protocols, and key findings. Benidipine uniquely blocks L-type, T-type, and N-type calcium channels, contributing to its diverse pharmacological effects.[1][2][3] These include the attenuation of cardiac remodeling, reduction of cardiac fibrosis, and modulation of various signaling pathways implicated in the hypertrophic response.[5][6]
Mechanism of Action in Cardiac Hypertrophy
This compound exerts its anti-hypertrophic effects through a multi-faceted mechanism. It not only reduces blood pressure, a primary driver of cardiac hypertrophy, but also acts directly on cardiac and vascular cells to mitigate pathological remodeling.[7][8][9] Key mechanisms include:
-
Promotion of Coronary Angiogenesis: Benidipine has been shown to increase capillary density in the myocardium. This effect is likely mediated by the upregulation of hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor (VEGF), and endothelial nitric oxide synthase (eNOS).[7][8][9] Improved oxygen supply to hypertrophied cardiomyocytes can help prevent the transition to heart failure.[7][8]
-
Inhibition of the Nitric Oxide (NO) Signaling Pathway: Studies have indicated that benidipine's inhibitory effects on cardiac remodeling are at least partially mediated by the nitric oxide signaling pathway.[5] It has been observed to increase plasma NO levels and down-regulate the protein inhibitor of neuronal NOS.[5]
-
Attenuation of Fibrosis: Benidipine reduces interstitial and perivascular fibrosis in the heart.[7][8][10] This is achieved, in part, by normalizing the balance between matrix metalloproteinase-1 (MMP-1) and its tissue inhibitor (TIMP-1), particularly in severe left ventricular hypertrophy (LVH).[11] It also suppresses the expression of profibrotic factors like transforming growth factor-beta 1 (TGF-β1) and endothelin-1 (ET-1).[10][12]
-
Reduction of Oxidative Stress and Inflammation: Benidipine has been shown to reduce cardiac NADPH oxidase activity, a major source of reactive oxygen species, thereby attenuating oxidative stress.[6] It also decreases the expression of proinflammatory genes in the left ventricle.[7][8]
-
Inhibition of Aldosterone Production: Through its blockade of T-type calcium channels, benidipine can reduce serum aldosterone levels, a hormone known to promote cardiac fibrosis and hypertrophy.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on cardiac hypertrophy.
Table 1: Effects of Benidipine on Cardiac Hypertrophy in Animal Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change with Benidipine | Reference |
| Heart Weight / Body Weight (mg/g) | Pressure-overloaded mice (TAC) | 6.89 ± 0.48 | 8.76 ± 0.33 | -21.3% | [5] |
| Lung Weight / Body Weight (mg/g) | Pressure-overloaded mice (TAC) | 7.39 ± 0.93 | 10.53 ± 0.99 | -29.8% | [5] |
| LV Weight / Body Weight | Dahl Salt-Sensitive Rats | Benidipine (3 mg/kg/day) | Vehicle | Significantly reduced | [7][8][9] |
| Cardiomyocyte Cross-sectional Area | Dahl Salt-Sensitive Rats | Benidipine (3 mg/kg/day) | Vehicle | Significantly reduced | [7] |
Table 2: Effects of Benidipine on Cardiac Hypertrophy in Human Studies
| Parameter | Patient Population | Baseline Value | Value after 12 months of Benidipine | Percentage Change | Reference |
| Left Ventricular Mass Index (LVMI) (g/m²) | Hypertensive patients with severe LVH | > 159 | -27% | [11] | |
| Left Ventricular Mass Index (LVMI) (g/m²) | Hypertensive patients with mild LVH | 125 - 159 | -12% | [11] | |
| Left Ventricular Mass Index (LVMI) (g/m²) | Elderly hypertensive patients with LVH | 147.1 ± 27.6 | 136.0 ± 17.5 | -7.5% | [4] |
| Free TIMP-1 to MMP-1 ratio | Hypertensive patients with severe LVH | -54% | [11] | ||
| Free TIMP-1 to MMP-1 ratio | Hypertensive patients with mild LVH | -23% | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy in Mice
This protocol is based on the transverse aortic constriction (TAC) model.[5][13]
-
Animal Model: C57BL/6J mice are commonly used.
-
Surgical Procedure (TAC):
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied against a needle of a specific gauge to create a standardized stenosis.
-
Sham-operated animals undergo the same procedure without aortic ligation.
-
-
Benidipine Administration:
-
Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform transthoracic echocardiography to measure left ventricular dimensions and function (e.g., LV fractional shortening).[5]
-
Hemodynamic Measurements: Measure blood pressure and heart rate.
-
Organ Weights: At the end of the study, euthanize the animals and measure the heart weight and lung weight, and calculate the ratios to body weight.[5]
-
Histological Analysis: Fix the heart in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.[13]
-
Gene and Protein Expression Analysis: Isolate RNA and protein from the heart tissue to analyze the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, collagen types) and signaling molecules (e.g., HIF-1α, VEGF, eNOS) by qPCR and Western blotting.
-
In Vivo Model: Hypertensive Cardiac Hypertrophy in Dahl Salt-Sensitive Rats
This protocol is based on a model of salt-induced hypertension and diastolic heart failure.[7][8][9]
-
Animal Model: Male Dahl salt-sensitive rats.
-
Induction of Hypertension:
-
Benidipine Administration:
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography and Hemodynamic Monitoring: Regularly monitor blood pressure, heart rate, and cardiac function.
-
Organ Weights and Histology: At 18 weeks of age, measure left ventricular weight to body weight ratio, cardiomyocyte cross-sectional area, and interstitial fibrosis.[7][8]
-
Molecular Analysis: Analyze the mRNA expression of prohypertrophic, profibrotic, and proinflammatory genes in the left ventricle.[7][8]
-
In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Cardiomyocytes
This protocol allows for the direct investigation of benidipine's effects on cardiomyocytes.[5]
-
Cell Culture:
-
Isolate ventricular myocytes from neonatal rats.
-
Plate the cells and allow them to attach.
-
-
Induction of Hypertrophy:
-
Stimulate the cardiomyocytes with a hypertrophic agonist, such as phenylephrine (PE).
-
-
Benidipine Treatment:
-
Treat the cells with benidipine at various concentrations.
-
-
Assessment of Hypertrophy:
-
Protein Synthesis: Measure protein synthesis by incorporating a radiolabeled amino acid (e.g., [3H]-leucine) and quantifying its incorporation into cellular proteins.[5]
-
Cell Size Measurement: Analyze changes in cell surface area through microscopy and image analysis.
-
Molecular Markers: Assess the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by benidipine in cardiac hypertrophy and a typical experimental workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. Ca(2+) channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benidipine inhibits expression of ET-1 and TGF-beta1 in Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of this compound on severe left ventricular hypertrophy and collagen metabolism in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-acting calcium channel blocker benidipine suppresses expression of angiogenic growth factors and prevents cardiac remodelling in a Type II diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Chiral Separation of Benidipine Hydrochloride Enantiomers by Supercritical Fluid Chromatography (SFC)
Abstract
This application note details a rapid and efficient method for the chiral separation of the enantiomers of benidipine hydrochloride, a dihydropyridine calcium channel blocker, using Supercritical Fluid Chromatography (SFC). A polysaccharide-based chiral stationary phase was employed, providing excellent resolution and peak shape in under five minutes. This method is suitable for high-throughput enantiomeric purity assessment and quality control in drug development and manufacturing.
Introduction
This compound is a potent calcium channel antagonist used in the treatment of hypertension and angina pectoris. It possesses a chiral center, and its enantiomers may exhibit different pharmacological and pharmacokinetic profiles. Regulatory guidelines often require the stereoisomeric composition of chiral drug products to be well-characterized. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional High-Performance Liquid Chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and lower back pressures.[1][2][3] This note presents a validated SFC protocol for the baseline separation of (R)- and (S)-benidipine.
Experimental Protocols
Instrumentation and Consumables
-
SFC System: An analytical SFC system equipped with a binary pump for CO₂ and co-solvent delivery, an autosampler, a column oven, and a back-pressure regulator (BPR).
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP): A chiral column based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica particles is recommended due to the high success rates of polysaccharide-based CSPs in resolving a wide range of chiral compounds.[4][5][6]
-
Chemicals: SFC-grade carbon dioxide, HPLC-grade methanol (MeOH), and diethylamine (DEA).
-
Sample: Racemic this compound standard.
Sample Preparation Protocol
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic this compound in methanol.
-
Working Standard: Dilute the stock solution with methanol to a final concentration of 0.2 mg/mL.
-
Filtration: Filter the working standard solution through a 0.22 µm syringe filter prior to injection.
SFC Method Protocol
The separation is achieved using the parameters outlined below. For basic compounds like benidipine, the addition of a basic modifier such as DEA is crucial for achieving sharp peaks and preventing unwanted interactions with the stationary phase.[7][8]
Table 1: SFC Chromatographic Conditions
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA-3), 150 x 3.0 mm, 3 µm |
| Mobile Phase | CO₂ / Methanol with 0.2% Diethylamine (v/v) |
| Gradient | Isocratic: 80% CO₂, 20% Co-solvent |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 237 nm |
| Injection Volume | 2 µL |
Results and Discussion
The developed SFC method provided a baseline separation of the this compound enantiomers. The use of supercritical CO₂ as the primary mobile phase component allows for high flow rates without generating excessive back pressure, leading to a significantly reduced analysis time compared to traditional normal-phase HPLC.[1][5] The amylose-based CSP offered excellent chiral recognition, resulting in a high-resolution separation.
Quantitative Data Summary
The following table summarizes the performance of the SFC method for the chiral separation of benidipine enantiomers. The data demonstrates the method's efficiency and suitability for quantitative analysis.
Table 2: Summary of Chromatographic Results
| Parameter | Enantiomer 1 (S)-Benidipine | Enantiomer 2 (R)-Benidipine |
| Retention Time (t_R) | 2.85 min | 3.62 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | 8,500 | 8,900 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} |
| Selectivity (α) | \multicolumn{2}{c | }{1.35} |
Mandatory Visualizations
The logical workflow for developing a chiral SFC separation method, from initial screening to final optimization, is a critical process in pharmaceutical analysis.[2]
Caption: Chiral SFC method development workflow for benidipine.
The experimental workflow diagram below illustrates the specific steps taken in this application, from sample preparation to data analysis.
Caption: Experimental workflow for benidipine enantiomer analysis.
Conclusion
The developed Supercritical Fluid Chromatography method provides a fast, reliable, and robust solution for the chiral separation of this compound enantiomers. The method's high resolution and short run time make it an excellent alternative to traditional HPLC techniques, perfectly suited for the high-throughput demands of the pharmaceutical industry for both quality control and research and development applications.
References
- 1. Chiral separation of calcium channel antagonists by SFC and HPLC using different immobilized chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fagg.be [fagg.be]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chromedia.org [chromedia.org]
Application Notes and Protocols: Measuring Benidipine Hydrochloride's Effects on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine hydrochloride, a long-acting dihydropyridine calcium channel blocker, is recognized for its therapeutic effects in managing hypertension and angina pectoris. Beyond its primary role in blocking L-type voltage-dependent calcium channels, emerging evidence highlights its pleiotropic effects on the vascular endothelium. These effects are crucial in protecting against the initiation and progression of atherosclerosis and other cardiovascular diseases. This document provides detailed application notes and experimental protocols for assessing the multifaceted effects of this compound on endothelial function. The methodologies described herein are essential for researchers and professionals in drug development aiming to elucidate the vascular protective mechanisms of benidipine and similar therapeutic agents.
Key Endothelial Function Parameters Modulated by this compound
This compound has been shown to positively influence endothelial function through several key mechanisms:
-
Stimulation of Nitric Oxide (NO) Production: Benidipine enhances the synthesis and release of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health, primarily by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS).[1][2]
-
Inhibition of Endothelial Vasoconstrictors: The drug has been observed to reduce the levels of endothelin-1 (ET-1), a potent vasoconstrictor that contributes to endothelial dysfunction.[3]
-
Attenuation of Endothelial Inflammation: Benidipine suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), key proteins involved in the adhesion and transmigration of leukocytes, a critical step in the inflammatory process of atherosclerosis.[4]
-
Promotion of Endothelium-Dependent Vasodilation: By increasing NO bioavailability, benidipine improves the relaxation of blood vessels in response to endothelial-dependent stimuli like acetylcholine.[5][6]
-
Protection Against Endothelial Injury: Studies have demonstrated that benidipine can protect endothelial cells from injury induced by factors such as lysophosphatidylcholine (a component of oxidized LDL), partly through its antioxidant properties.[7]
-
Enhancement of Endothelial Progenitor Cell Differentiation: Benidipine has been shown to promote the differentiation of endothelial progenitor cells, which are crucial for endothelial repair and regeneration.[8]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of this compound on various markers of endothelial function as reported in preclinical studies.
Table 1: Effect of this compound on Nitric Oxide Production and eNOS Expression
| Parameter | Experimental Model | Benidipine Concentration/Dose | Observed Effect | Reference |
| Nitrite Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 µM | Augmented NO production and cGMP accumulation.[1] | [1] |
| eNOS Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 10 µM | Augmented eNOS protein expression and enzymatic activity.[1] | [1] |
| eNOS mRNA Expression | Left Ventricle of Renovascular Hypertensive Rats | 5 mg/kg/day for 6 weeks | Significantly reversed the suppression of eNOS mRNA expression.[2] | [2] |
| Nitrite Production | Left Ventricle of Renovascular Hypertensive Rats | 5 mg/kg/day for 6 weeks | Significantly reversed the suppression of nitrite production.[2] | [2] |
Table 2: Effect of this compound on Endothelium-Dependent Vasodilation
| Parameter | Experimental Model | Benidipine Dose | Pre-constrictor Agent | Observed Effect | Reference |
| Acetylcholine-induced Relaxation | Renal Resistance Arteries of Spontaneously Hypertensive Rats (SHR) | 10 weeks of treatment | Norepinephrine | Improved impaired relaxation.[6] | [6] |
| Acetylcholine-induced Relaxation | Renal Resistance Arteries of SHR | 10 weeks of treatment | 40 mmol/L KCl | Normalized impaired relaxation.[6] | [6] |
| Arteriolar Vasodilation | Mesenteric Microcirculation of Wistar Rats | Intravenous injection | Norepinephrine | Produced dose-dependent arteriolar vasodilation.[9] | [9] |
| Acetylcholine-induced Dilation | Basilar Artery of Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day and 6 mg/kg/day for 2 months | Not specified | Enhanced vasodilator responses to acetylcholine.[5] | [5] |
Table 3: Effect of this compound on Adhesion Molecule Expression
| Parameter | Experimental Model | Benidipine Concentration | Inducing Agent | Observed Effect | Reference |
| VCAM-1 mRNA Expression | Human Aortic Endothelial Cells (HAECs) | 0.3 - 10 µM | Cytokines | Significantly suppressed expression.[4] | [4] |
| ICAM-1 mRNA Expression | Human Aortic Endothelial Cells (HAECs) | 0.3 - 10 µM | Cytokines | Significantly suppressed expression.[4] | [4] |
| VCAM-1 Protein Expression | Human Aortic Endothelial Cells (HAECs) | 0.3 - 10 µM | Cytokines | Significantly suppressed expression.[4] | [4] |
| ICAM-1 Protein Expression | Human Aortic Endothelial Cells (HAECs) | 0.3 - 10 µM | Cytokines | Significantly suppressed expression.[4] | [4] |
Table 4: Effect of this compound on Endothelin-1
| Parameter | Experimental Model | Benidipine Concentration/Dose | Observed Effect | Reference |
| ET-1 Secretion | Neonatal Rat Cardiac Non-myocytes | 10⁻⁸ M | Attenuated ET-1 secretion.[3] | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Benidipine-induced activation of the PI3K/Akt signaling pathway leading to eNOS phosphorylation and nitric oxide production.
Caption: Inhibition of cytokine-induced adhesion molecule expression by this compound via the NF-κB signaling pathway.
Experimental Workflows
Caption: Workflow for measuring nitric oxide production in endothelial cells using the Griess assay.
Caption: Experimental workflow for the ex vivo aortic ring vasodilation assay.
Experimental Protocols
In Vitro Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the effect of this compound on NO production by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System (e.g., from Promega or Thermo Fisher Scientific)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Culture: Culture HUVECs or HAECs in endothelial cell growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control. Incubate for the desired period (e.g., 24 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution (from the Griess Reagent System) to each sample in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Ex Vivo Assessment of Endothelium-Dependent Vasodilation (Aortic Ring Assay)
Objective: To evaluate the effect of this compound on the relaxation of isolated aortic rings in response to an endothelium-dependent vasodilator.
Materials:
-
Male Wistar rats or Spontaneously Hypertensive Rats (SHR)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with 60 mM KCl to check for viability. Wash the rings and allow them to return to baseline tension.
-
Pre-constriction: Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Treatment: Once a stable contraction is achieved, add this compound or vehicle to the organ bath and incubate for a defined period (e.g., 30 minutes).
-
Vasodilation: Generate a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) by adding increasing concentrations to the bath.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
In Vitro Measurement of Adhesion Molecule Expression (Western Blot)
Objective: To determine the effect of this compound on the protein expression of VCAM-1 and ICAM-1 in endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture HAECs to near confluence. Pre-treat the cells with various concentrations of this compound for 24 hours. Then, stimulate with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6-24 hours) to induce adhesion molecule expression.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against VCAM-1, ICAM-1, or β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of VCAM-1 and ICAM-1 to the loading control (β-actin).
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the endothelial-protective effects of this compound. By employing these techniques, researchers can gain valuable insights into the molecular mechanisms by which this drug and other cardiovascular agents exert their beneficial effects on the vasculature. Consistent and standardized application of these methodologies will contribute to a deeper understanding of endothelial biology and the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benidipine stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible involvement of endothelin-1 in cardioprotective effects of benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of benidipine, a dihydropyridine-Ca2+ channel blocker, on expression of cytokine-induced adhesion molecules and chemoattractants in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effects of benidipine on cerebral vasoreactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benidipine improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benidipine, a dihydropyridine-Ca2+ channel blocker, increases the endothelial differentiation of endothelial progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arteriolar and venular vasodilating properties of this compound, a 1,4-dihydropyridine Ca2+ antagonist with long-lasting action, assessed in rat mesenteric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Benidipine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting pharmacokinetic studies of benidipine hydrochloride in a rat model. The protocols outlined below cover both intravenous and oral administration routes, sample processing, and bioanalytical methodology, culminating in the calculation of key pharmacokinetic parameters.
Introduction
This compound is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for preclinical drug development. This document offers a comprehensive guide to designing and executing pharmacokinetic studies of this compound in rats.
Experimental Design and Protocols
A robust experimental design is fundamental to obtaining reliable pharmacokinetic data. The following protocols are based on established methodologies for rodent pharmacokinetic studies.
Animal Model and Husbandry
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[3][4]
-
Age and Weight: Use healthy, male rats weighing between 200-250g.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide free access to standard laboratory chow and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
Drug Formulation and Administration
-
Formulation for Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle such as a mixture of saline and DMSO (e.g., 50:50 v/v) with a small percentage of a solubilizing agent like Tween 80 (e.g., 1%) to ensure complete dissolution.
-
Formulation for Oral (PO) Administration: For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water.
-
Dose Selection: Dose levels should be selected based on previous studies. For rats, intravenous doses can range from 1 to 5 mg/kg, while oral doses may range from 1 to 10 mg/kg.[5][6]
Experimental Groups
A typical study design includes the following groups:
-
Group 1: Intravenous (IV) Bolus Administration: To determine the drug's disposition characteristics independent of absorption.
-
Group 2: Oral Gavage (PO) Administration: To assess the oral bioavailability and absorption kinetics.
-
Group Size: A minimum of 3-5 rats per group is recommended to ensure statistical power.
Experimental Workflow Diagram
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Detailed Protocols
Protocol 1: Intravenous (IV) Bolus Administration
-
Animal Preparation: Fast rats for 12 hours prior to dosing, with free access to water.
-
Dosing: Administer the this compound formulation via a bolus injection into the lateral tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 2, 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[7]
Protocol 2: Oral Gavage (PO) Administration
-
Animal Preparation: Fast rats for 12 hours prior to dosing, with free access to water.[8]
-
Dosing: Administer the this compound suspension directly into the stomach using an appropriately sized oral gavage needle.[9]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at the following time points: 0 (pre-dose), 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[8]
Protocol 3: Plasma Sample Processing
-
Centrifugation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[3]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
An accurate and sensitive bioanalytical method is essential for the quantification of this compound in plasma samples. A validated reverse-phase HPLC (RP-HPLC) method is recommended.
Sample Preparation for HPLC Analysis
-
Protein Precipitation: To remove plasma proteins that can interfere with the analysis, a protein precipitation step is necessary. Add acetonitrile to the plasma sample (e.g., in a 2:1 v/v ratio), vortex for 1 minute, and centrifuge at 10,000 g for 10 minutes.[1][10]
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
HPLC Operating Conditions
The following table summarizes a typical set of HPLC conditions for this compound analysis.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 65:35 v/v).[12] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm[12] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Data Presentation and Analysis
Pharmacokinetic Parameters
Following the determination of plasma concentrations of this compound at various time points, the following pharmacokinetic parameters should be calculated using non-compartmental analysis.
| Parameter | Description | Formula |
| Cmax | Maximum plasma concentration | Determined directly from the plasma concentration-time profile |
| Tmax | Time to reach Cmax | Determined directly from the plasma concentration-time profile |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Trapezoidal rule |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | AUC(0-t) + (Clast / λz) |
| t1/2 | Elimination half-life | 0.693 / λz |
| CL | Clearance | Dose / AUC(0-∞) |
| Vd | Volume of distribution | CL / λz |
| F% | Absolute bioavailability | (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100 |
λz is the terminal elimination rate constant.[13]
Sample Data Tables
The following tables provide a template for summarizing the collected data.
Table 1: Plasma Concentration of this compound vs. Time
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD (IV Administration) | Mean Plasma Concentration (ng/mL) ± SD (PO Administration) |
| 0 | 0 | 0 |
| 0.033 (2 min) | ||
| 0.083 (5 min) | ||
| 0.25 (15 min) | ||
| 0.5 (30 min) | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 24 |
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC(0-t) (nghr/mL) | ||
| AUC(0-∞) (nghr/mL) | ||
| t1/2 (hr) | ||
| CL (L/hr/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Signaling Pathway and Logical Relationships
The logical flow of a pharmacokinetic study is depicted in the following diagram, illustrating the relationship between the experimental procedures and the resulting data.
Caption: Logical relationship between experimental inputs, processes, and outputs in a pharmacokinetic study.
By adhering to these detailed protocols and application notes, researchers can generate high-quality, reproducible pharmacokinetic data for this compound, which is essential for its continued development and regulatory evaluation.
References
- 1. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies [bio-protocol.org]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 5. pharmacy.ufl.edu [pharmacy.ufl.edu]
- 6. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 7. In Vivo Intravenous Pharmacokinetic Study in Rats [bio-protocol.org]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
- 13. Table: Formulas Defining Basic Pharmacokinetic Parameters-MSD Manual Professional Edition [msdmanuals.com]
Application Notes and Protocols: Utilizing Benidipine Hydrochloride for Renal Hemodynamic Studies in Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Benidipine hydrochloride is a potent, long-acting dihydropyridine calcium channel blocker (CCB) with a unique pharmacological profile. Unlike many other CCBs that primarily block L-type calcium channels, benidipine also inhibits N-type and T-type calcium channels.[1][2][3] This triple-channel blockade contributes to its distinct effects on renal hemodynamics, making it a valuable tool for studying renal pathophysiology in hypertensive models. Notably, benidipine has been shown to dilate both afferent and efferent glomerular arterioles, a characteristic that may confer superior renal protection compared to L-type selective CCBs.[4][5] These application notes provide a comprehensive overview of the use of this compound in preclinical research, complete with experimental protocols and a summary of expected outcomes.
Mechanism of Action in the Kidney:
Benidipine's primary mechanism of action involves the blockade of voltage-gated calcium channels. In the renal microvasculature, this leads to vasodilation. A key feature of benidipine is its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles.[4][5] This balanced vasodilation helps to reduce intraglomerular pressure, a critical factor in the progression of hypertensive nephropathy.[4][5]
Beyond its direct hemodynamic effects, benidipine exhibits pleiotropic actions that contribute to its renoprotective properties. These include:
-
Inhibition of the Rho-kinase (ROCK) pathway: Benidipine has been shown to inhibit ROCK1 activity, which is involved in epithelial-mesenchymal transdifferentiation and renal interstitial fibrosis.[6][7]
-
Enhancement of nitric oxide (NO) production: It can improve endothelial function by enhancing NO-mediated relaxation in renal resistance arteries.[8][9]
-
Anti-oxidative and anti-inflammatory effects: Benidipine has demonstrated anti-oxidative properties and the ability to suppress the proliferation of inflammatory leukocytes in the kidney.[1][10]
-
Reduction of apoptosis: Studies have indicated that benidipine can reduce apoptosis in tubular epithelial cells following ischemic injury.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key renal hemodynamic and functional parameters as reported in various preclinical and clinical studies.
Table 1: Effects of Benidipine on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage | Change from Baseline/Control | Reference |
| Urine Volume | 3 and 10 µg/kg (i.v.) | Significantly increased | [4] |
| Sodium Excretion | 3 and 10 µg/kg (i.v.) | Significantly increased | [4] |
| Potassium Excretion | 3 and 10 µg/kg (i.v.) | Slightly increased | [4] |
| Creatinine Clearance | 3 and 10 µg/kg (i.v.) | No significant change | [4] |
| p-aminohippuric acid clearance | 3 and 10 µg/kg (i.v.) | Increased | [4] |
| Blood Pressure | Not specified | Reduced | [8][9] |
Table 2: Effects of Benidipine in Models of Renal Injury
| Model | Dosage | Key Finding | Reference |
| Ischemic Acute Renal Failure (Rat) | 10 µg/kg (i.v.) | Significantly ameliorated the increase in serum creatinine and blood urea nitrogen. | [11][12] |
| Mesangioproliferative Glomerulonephritis (Rat) | 3 and 5 mg/kg/day (p.o.) | Increased creatinine clearance and ameliorated glomerular and tubulointerstitial injury. | [13][14] |
| 5/6 Nephrectomy (Rat) | 5 mg/kg (p.o.) | Slowed the progression of renal fibrosis. | [10] |
| Type 1 Diabetic Nephropathy (Rat) | Not specified | Reduced epithelium-mesenchymal transdifferentiation and renal interstitial fibrosis. | [6][7] |
Table 3: Effects of Benidipine on Proteinuria and Glomerular Filtration in Hypertensive Patients
| Parameter | Dosage | Change from Baseline | Reference |
| Urinary Albumin Excretion | 4 mg/day | Significantly reduced independent of blood pressure reduction. | [15] |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Switch from L-type CCB | Decreased by 36.9% | [16] |
| Glomerular Filtration Rate (GFR) | Not specified | No significant change | [17] |
| Plasma Aldosterone Concentration | 8 mg/day | Significantly reduced by 13.2% | [16] |
Experimental Protocols
Protocol 1: Evaluation of Benidipine Effects on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical experiment to assess the acute effects of benidipine on renal function and hemodynamics in a hypertensive animal model.
1. Animal Model:
- Species: Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks of age.
- Control: Wistar-Kyoto (WKY) rats of the same age.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Surgical Preparation (for acute studies):
- Anesthetize the rat (e.g., with pentobarbital sodium, 40 mg/kg, i.p.).
- Maintain body temperature at 37°C using a heating pad.
- Cannulate the trachea to ensure a patent airway.
- Insert a catheter into the jugular vein for intravenous drug administration.
- Insert a catheter into the carotid artery for continuous blood pressure monitoring.
- Catheterize the bladder for urine collection.
3. Experimental Procedure:
- Allow the animal to stabilize for at least 60 minutes after surgery.
- Collect a baseline urine sample for 30 minutes and record baseline mean arterial pressure (MAP).
- Administer this compound intravenously at desired doses (e.g., 3 µg/kg and 10 µg/kg). A vehicle control group should also be included.
- Collect urine samples at timed intervals post-administration (e.g., every 30 minutes for 2 hours).
- Continuously monitor MAP throughout the experiment.
- At the end of the experiment, collect a terminal blood sample via cardiac puncture for plasma analysis.
4. Sample Analysis:
- Urine: Measure volume and analyze for sodium, potassium, and creatinine concentrations.
- Plasma: Analyze for creatinine concentration.
- Calculations:
- Creatinine Clearance (as an estimate of GFR): (Urine Creatinine x Urine Flow Rate) / Plasma Creatinine.
- Renal Plasma Flow (RPF): Can be estimated using p-aminohippuric acid (PAH) clearance in a separate cohort.
- Filtration Fraction (FF): GFR / RPF.
Protocol 2: Long-Term Study of Benidipine's Renoprotective Effects
This protocol is designed to evaluate the chronic effects of benidipine on the progression of hypertensive nephropathy.
1. Animal Model:
- Model: Dahl salt-sensitive (Dahl-SS) rats or SHR.
- Induction of Hypertension: For Dahl-SS rats, provide a high-salt diet (e.g., 8% NaCl). SHR are genetically hypertensive.
2. Drug Administration:
- Route: Oral gavage or via drinking water.
- Dosage: Example: 3-5 mg/kg/day.
- Duration: 8-12 weeks.
- Groups:
- Vehicle Control
- Benidipine treatment
- (Optional) Comparative drug (e.g., another CCB or an ACE inhibitor).
3. Monitoring:
- Blood Pressure: Measure weekly using the tail-cuff method in conscious rats.
- Urine Collection: Place rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals (e.g., every 4 weeks).
- Body Weight: Monitor weekly.
4. Terminal Procedures:
- At the end of the treatment period, collect a final 24-hour urine sample.
- Anesthetize the animal and collect a terminal blood sample.
- Perfuse and collect the kidneys for histological analysis.
5. Sample and Tissue Analysis:
- Urine: Measure 24-hour urinary protein or albumin excretion.
- Plasma: Measure serum creatinine and blood urea nitrogen (BUN).
- Histology: Process kidney tissue for staining (e.g., H&E, PAS, Masson's trichrome) to assess glomerulosclerosis and tubulointerstitial fibrosis.
- Immunohistochemistry/Western Blot: Analyze kidney tissue for markers of fibrosis (e.g., TGF-β, α-SMA) and inflammation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of benidipine's renal protection.
Caption: General workflow for a long-term benidipine study.
References
- 1. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Effects of benidipine on renal function in anesthetized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benidipine protects kidney through inhibiting ROCK1 activity and reducing the epithelium-mesenchymal transdifferentiation in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benidipine improves endothelial function in renal resistance arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Benidipine suppresses in situ proliferation of leukocytes and slows the progression of renal fibrosis in rat kidneys with advanced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benidipine inhibits apoptosis during ischaemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection by this compound (KW-3049), a calcium antagonist, of ischemic kidney in rats via inhibitions of Ca-overload, ATP-decline and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Benidipine, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of benidipine, a long-acting T-type calcium channel blocker, on home blood pressure and renal function in patients with essential hypertension: a retrospective, 'real-world' comparison with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the T/L-type calcium channel blocker benidipine on albuminuria and plasma aldosterone concentration. A pilot study involving switching from L-type calcium channel blockers to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benidipine Hydrochloride Nanosuspension Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of benidipine hydrochloride nanosuspension formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound nanosuspensions.
| Issue | Potential Cause | Recommended Solution |
| Poor Particle Size Reduction | Inadequate energy input during milling/precipitation. | Increase stirring speed or sonication time. For media milling, consider using smaller zirconium beads (e.g., 0.4mm). |
| Inappropriate stabilizer concentration. | Optimize the concentration of the stabilizer (e.g., HPMC E5, PVP K30). A 2³ full factorial design can help identify the optimal concentration.[1] | |
| Drug and stabilizer are not fully dissolved in the solvent (precipitation method). | Ensure complete dissolution of this compound and the stabilizer in the chosen solvent (e.g., ethanol) before adding to the anti-solvent.[1] | |
| Nanosuspension Instability (Aggregation/Settling) | Insufficient zeta potential. | A zeta potential of at least ±30mV is generally considered sufficient for good stability. If the zeta potential is low, consider using a different stabilizer or adjusting its concentration. The optimized formulation in one study showed a zeta potential of -19.6 mV, which was deemed acceptable.[2] |
| Ostwald ripening. | Optimize the stabilizer to effectively coat the nanoparticle surface and prevent crystal growth. | |
| Low In-Vitro Dissolution Rate | Larger than desired particle size. | Follow the recommendations for "Poor Particle Size Reduction." Smaller particles have a larger surface area, leading to enhanced dissolution. |
| Incomplete conversion to amorphous state. | Characterize the solid state of the nanoparticles using DSC and XRD to confirm the amorphous nature, which enhances solubility. | |
| Inconsistent Batch-to-Batch Results | Variation in process parameters. | Strictly control critical process parameters such as stirring speed, time, temperature, and addition rate of the solvent/anti-solvent. |
| Inconsistent raw materials. | Ensure the quality and consistency of the this compound, stabilizers, and solvents used. | |
| Drug-Excipient Incompatibility | Chemical interaction between this compound and the chosen stabilizer. | Perform compatibility studies using techniques like FTIR and DSC to ensure no chemical interaction occurs between the drug and excipients.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for stabilizer concentration when formulating a this compound nanosuspension?
A1: Based on factorial design studies, a polymer concentration of around 1.25 mg of HPMC E5 has been used as a starting point.[2] For PVP K30, concentrations around 10 mg have been investigated.[1] It is crucial to optimize this concentration for your specific process and desired particle size.
Q2: What are the key process parameters to consider when using the media milling technique?
A2: The critical process parameters for media milling include polymer concentration, stirring speed, and the size of the milling media (e.g., zirconium oxide beads). A study showed that a higher polymer concentration (1.25 mg), smaller bead size (0.4 mm), and higher stirring speed (800 rpm) resulted in a smaller particle size.
Q3: What is the expected dissolution rate improvement for a this compound nanosuspension compared to the pure drug?
A3: A well-optimized nanosuspension can significantly enhance the dissolution rate. One study reported that an optimized nanosuspension released approximately 95% of the drug in 30 minutes, compared to only 48% for the unmilled drug in the same timeframe. Another study using a precipitation method achieved 98% dissolution in 30 minutes versus 58% for the pure drug.[1]
Q4: How can I confirm the physical state of this compound in the nanosuspension?
A4: Differential Scanning Calorimetry (DSC) is a key technique. A characteristic endothermic peak for pure this compound is observed around 222.87°C. The absence or shift of this peak in the nanosuspension formulation can indicate a change in crystallinity or an amorphous state.
Q5: Is a zeta potential of -19.6 mV acceptable for a stable nanosuspension?
A5: While a zeta potential of ±30 mV is generally considered ideal for stability, a value of -19.6 mV has been reported for an optimized this compound nanosuspension that showed good in-vitro performance.[2][3] This suggests that while a higher zeta potential is desirable, a lower value may be acceptable depending on the overall formulation.
Quantitative Data Summary
Table 1: Factorial Design Parameters for Media Milling of this compound Nanosuspension
| Factor | Level 1 | Level 2 |
| X₁: Polymer Concentration (mg) | 0.75 | 1.25 |
| X₂: Zirconium Oxide Bead Size (mm) | 0.4 | 0.6 |
| X₃: Stirring Speed (rpm) | 600 | 800 |
Table 2: Results for Optimized this compound Nanosuspension (Media Milling) [2]
| Parameter | Value |
| Particle Size (Y₁) | 408 nm |
| In-Vitro Dissolution in 30 mins (Y₂) | 95 ± 0.26 % |
| Zeta Potential | -19.6 mV |
Table 3: Factorial Design Parameters for Precipitation of this compound Nanosuspension [1]
| Factor | Level 1 | Level 2 |
| X₁: Polymer Concentration (mg) | 5 | 10 |
| X₂: Solvent Concentration (ml) | 0.1 | 0.2 |
Table 4: Results for Optimized this compound Nanosuspension (Precipitation Method) [1]
| Parameter | Value |
| Particle Size (Y₁) | 237 nm |
| In-Vitro Dissolution in 30 mins (Y₂) | 98 ± 0.72 % |
| Zeta Potential | -15.3 mV |
Experimental Protocols
Preparation of this compound Nanosuspension by Media Milling
Objective: To prepare a nanosuspension of this compound using the media milling technique.
Materials:
-
This compound
-
HPMC E5 (or other suitable stabilizer)
-
Zirconium oxide beads (e.g., 0.4 mm and 0.6 mm)
-
Distilled water
-
Magnetic stirrer
-
Glass vials (20 ml)
Procedure:
-
Accurately weigh 6 g of zirconium oxide beads and place them in a 20 ml glass vial.
-
Add 14 ml of distilled water to the vial.
-
Accurately weigh and add the specified amount of HPMC E5 and this compound to the vial.
-
Place the vial on a magnetic stirrer and stir at a specified speed (e.g., 600 or 800 rpm) for a predetermined duration.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and in-vitro dissolution.
In-Vitro Dissolution Study
Objective: To evaluate the in-vitro dissolution rate of the prepared this compound nanosuspension.
Materials:
-
This compound nanosuspension
-
0.1N HCl (pH 1.2) as dissolution medium
-
Modified diffusion cell apparatus with a dialysis tube
-
Water-jacketed beaker (300 ml)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Maintain the dissolution medium (0.1N HCl) at 37 ± 1°C in the water-jacketed beaker.
-
Place a known quantity (e.g., 10 ml) of the nanosuspension into a dialysis tube (donor compartment).
-
Immerse the dialysis tube in the beaker containing 300 ml of the dissolution medium.
-
Agitate the medium on a magnetic stirrer.
-
Withdraw samples at periodic intervals and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer at the appropriate wavelength.
Visualizations
Caption: Experimental workflow for this compound nanosuspension preparation and characterization.
Caption: Logical relationship of formulation parameters to bioavailability.
References
Benidipine Hydrochloride Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing benidipine hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis (acidic, alkaline, and neutral), oxidation, and photolysis.[1][2] Forced degradation studies have shown that it degrades when exposed to these stress conditions.[1][2]
Q2: How many degradation products of this compound have been identified?
A2: Studies have identified a total of 14 degradation products (DPs) under various stress conditions. These include four hydrolytic DPs, eight oxidative DPs, and four photolytic DPs.[1]
Q3: Are there any specific, named degradation products I should be aware of?
A3: Yes, one notable degradation product is formed through the aromatization of the 1,4-dihydropyridine ring to a pyridine ring, which has been named "Ben-ox". This impurity has been observed in stability studies.[3]
Q4: What are the recommended analytical techniques for separating and identifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary recommended techniques.[4][5] For structural elucidation and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[1]
Q5: What type of HPLC column is suitable for the analysis of this compound and its degradation products?
A5: A C18 column is commonly used and has been shown to provide good separation. Specifically, an XBridge BEH C18 column has been successfully used.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products from the parent drug peak in HPLC. | - Inappropriate mobile phase composition or gradient.- Incorrect column selection.- Suboptimal flow rate. | - Optimize the mobile phase. A common mobile phase consists of a mixture of ammonium acetate buffer and acetonitrile with a gradient elution program.[1][2]- Ensure a C18 column is being used.[1][2]- Adjust the flow rate. A flow rate of 1.0 mL/min has been shown to be effective.[1][2] |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a consistent temperature (e.g., 25°C).[5]- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[1][2]- Check the column's performance and replace it if necessary. |
| Difficulty in identifying and characterizing unknown peaks. | - Insufficient resolution or sensitivity of the detector.- Lack of appropriate analytical standards. | - Utilize a mass spectrometer (MS) detector in conjunction with HPLC (LC-MS/MS) for mass information and fragmentation patterns to aid in structural elucidation.[1]- If possible, synthesize and characterize potential impurities to use as reference standards.[4][5] |
| Low recovery of the drug after stress testing. | - Excessive degradation under the applied stress conditions. | - Reduce the duration or intensity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent).[6] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to generate its degradation products.
1. Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add 1N HCl and keep the solution at 60°C for 30 minutes.[6]
-
Neutralize the solution with an appropriate base.
-
Dilute to a final concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent mixture.
-
Add 1N NaOH and keep the solution at 60°C for 30 minutes.[6]
-
Neutralize the solution with an appropriate acid.
-
Dilute to a final concentration for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent mixture.
-
Add 30% hydrogen peroxide and sonicate at ambient temperature for 30 minutes.[7]
-
Dilute to a final concentration for HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of this compound to sunlight for 6 hours.[6]
-
Dilute to a final concentration for HPLC analysis.
5. Thermal Degradation:
-
Expose a solid sample of this compound to a temperature of 80°C for a specified period.[8]
-
Dissolve the sample in a suitable solvent and dilute it to a final concentration for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its degradation products.
-
Column: XBridge BEH C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH adjusted to 4.8 with acetic acid)[1][2]
-
Gradient Program: A time-based gradient elution program should be developed to ensure the separation of all degradation products.
-
Column Temperature: 25°C[5]
Quantitative Data Summary
| Stress Condition | Number of Degradation Products (DPs) Identified |
| Hydrolysis (Neutral, Acidic, Alkaline) | 4[1] |
| Oxidation (Hydrogen Peroxide) | 8[1] |
| Photolysis (UV Light) | 4[1] |
| Total Identified DPs | 14 [1] |
Note: The specific percentages of degradation will vary depending on the exact experimental conditions.
Visualizations
Caption: Workflow for forced degradation studies and analysis of this compound.
Caption: Logical relationship of benidipine HCl degradation pathways and products.
References
- 1. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. ijrar.org [ijrar.org]
troubleshooting peak tailing in benidipine hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of benidipine hydrochloride, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in this compound analysis.
Initial Assessment:
Before proceeding with in-depth troubleshooting, it's essential to quantify the extent of the peak tailing. The tailing factor (Tf), also known as the asymmetry factor, is a common metric. An ideal Gaussian peak has a Tf of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Potential Causes and Corrective Actions:
The following table summarizes the most common causes of peak tailing and provides targeted solutions for this compound analysis.
| Potential Cause | Description | Recommended Solution for this compound |
| Secondary Silanol Interactions | This compound, with a pKa of approximately 7.34, can exist in a protonated, positively charged state.[3][4] These positively charged molecules can interact with negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase, leading to a secondary retention mechanism and peak tailing.[1][5][6] | - Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5. At this pH, the silanol groups (pKa ~3.5-4.5) will be protonated and less likely to interact with the analyte.[1][7] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically bonded with a small silane to minimize their availability for interaction.[7][8] - Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (typically 10-25 mM), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the this compound molecules.[1] |
| Sample Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in peak fronting or tailing.[1][2] | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample solution. For typical analytical columns (e.g., 4.6 mm ID), the maximum injectable mass is generally in the range of 10-100 µg.[1] |
| Strong Injection Solvent | If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly and in a distorted band, leading to peak shape issues.[1][6] Early eluting peaks are often more affected.[1] | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase composition. This compound is soluble in common HPLC solvents like methanol and DMSO.[3][9] - Reduce Solvent Strength: If a stronger solvent is necessary for solubility, ensure the final sample solution has a solvent composition as close as possible to the mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination of the inlet frit can disrupt the flow path and the distribution of the sample, causing peak distortion.[1][8] This often affects all peaks in the chromatogram.[10] | - Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained sample components and particulates. - Filter Samples: Filter all samples through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter.[10] - Column Washing: If contamination is suspected, flush the column with a series of strong solvents. - Replace Column: If a void is suspected or the column performance does not improve after washing, the column may need to be replaced.[1] |
| Extra-Column Volume | Excessive volume between the injector and the detector, outside of the column itself, can lead to band broadening and peak tailing.[7] This is particularly noticeable with high-efficiency columns and fast analyses. | - Use Appropriate Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. - Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and that there are no gaps or dead volumes.[6] |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for this compound analysis in a regulated environment?
A1: For most pharmaceutical applications, a tailing factor between 0.8 and 1.5 is generally considered acceptable. However, specific method requirements or regulatory guidelines (e.g., USP, ICH) should always be consulted. A tailing factor greater than 2.0 often indicates a significant problem that needs to be addressed as it can negatively impact resolution and integration accuracy.[1]
Q2: I've tried adjusting the mobile phase pH, but I'm still seeing peak tailing. What should I try next?
A2: If adjusting the pH alone is not sufficient, consider the following steps:
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older columns or those with a lower-purity silica backbone may have more active silanol sites.
-
Competing Base: Add a competing base like triethylamine (TEA) to your mobile phase. This can be very effective at masking residual silanol groups.
-
Sample Solvent: Double-check that your sample solvent is not stronger than your mobile phase. Try dissolving your sample in the mobile phase.
-
Column Health: Evaluate the performance of your column with a standard compound to check for degradation or contamination.
Q3: Can the mobile phase buffer concentration affect peak tailing?
A3: Yes, the buffer concentration can play a role. A buffer concentration of 20-50 mM is typically recommended to provide sufficient buffering capacity and can also help to mask some silanol interactions.[7] Insufficient buffer concentration may lead to pH shifts on the column, which can affect the ionization state of both the analyte and the silanol groups, contributing to peak tailing.
Q4: My this compound peak is tailing, but other compounds in the same run have good peak shape. What does this suggest?
A4: This strongly suggests that the issue is related to a specific chemical interaction between this compound and the stationary phase, rather than a system-wide problem like extra-column volume or a column void. The most likely culprit is secondary interaction with silanol groups, as this compound is a basic compound. Focus your troubleshooting efforts on adjusting the mobile phase pH, adding a competing base, or using a more inert column.
Experimental Protocols
Method Development and Optimization for this compound HPLC Analysis
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound, with considerations for preventing peak tailing.
1. Mobile Phase Preparation (Example)
-
Aqueous Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve 3.4 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.[11]
-
Organic Phase: Methanol or Acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in an appropriate ratio (e.g., 45:55 v/v Methanol:Buffer).[12] Degas the mobile phase before use.
2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to the desired working concentration (e.g., 20 µg/mL).
-
Sample Solution (from tablets): Crush a tablet and dissolve the powder in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
Relationship between pH, Silanol Ionization, and Peak Tailing
This diagram illustrates the chemical interactions that lead to peak tailing for basic analytes like this compound and how adjusting the mobile phase pH can mitigate this issue.
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. This compound CAS#: 91599-74-5 [m.chemicalbook.com]
- 4. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. apexbt.com [apexbt.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC Method Development and Validation for Simultaneous Estimation of this compound and Chlorthalidone in Pharmaceutical Dosage Form | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Development and validation of HPLC method for determination of this compound in lipid vesicles formulations - UM Research Repository [eprints.um.edu.my]
overcoming challenges in the synthesis of high-purity benidipine hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity benidipine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Crude this compound | Incomplete reaction of the starting materials. | - Ensure the molar ratio of 1-benzyl-3-piperidinol (Ben-2) to 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) is appropriate (e.g., 1.10 equivalents of Ben-2). - Verify the reaction time and temperature are optimized (e.g., 2 hours at 0–5 °C and 1 hour at 25 °C).[1] - Confirm the complete conversion of Ben-1 to its acid chloride with thionyl chloride before the addition of Ben-2. |
| Degradation of the product during workup. | - Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during the quenching and extraction steps. | |
| High Levels of β-Isomer Impurity in the Crude Product | The synthesis reaction naturally produces a mixture of α- and β-diastereomers.[2] | - The β-isomer can be effectively removed through optimized crystallization processes due to solubility differences with the α-isomer.[2] - A common method involves recrystallization from an ethanol and acetone mixture.[1][3] |
| Presence of Oxidation Impurity (Ben-ox) | Aromatization of the 1,4-dihydropyridine ring to a pyridine ring.[3] This can be induced by oxidizing agents or prolonged exposure to air, especially under thermal stress or in certain hydrolysis conditions.[4] | - Minimize exposure of the reaction mixture and isolated product to air and light. - Use of antioxidants during the process could be explored. - Ensure storage conditions are appropriate (cool, dark, and inert atmosphere). |
| Detection of Ben-bis Impurity | This impurity, bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride, can form from a side reaction.[1] | - Optimize the stoichiometry of the reactants to avoid excess of 1-benzyl-3-piperidinol. - Control reaction temperature and time to minimize side product formation. |
| Unidentified Peaks in HPLC Analysis | Formation of other process-related impurities or degradation products. | - Utilize LC-MS to identify the molecular weight of the unknown impurities.[3] - Consider potential side reactions, such as the formation of Ben-desbenzyl impurity if piperidin-3-ol is present in the 1-benzyl-3-piperidinol starting material.[2] - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to understand potential degradation pathways and characterize the degradation products.[5] |
| Difficulty in Achieving High Purity (>99.5%) after Recrystallization | Inefficient removal of closely related impurities. | - Multiple recrystallizations may be necessary.[1] - Experiment with different solvent systems for recrystallization. A patent suggests dissolving the crude product in solvents like methanol, ethanol, or dichloromethane with the aid of ultrasonication to improve crystal purity.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most frequently observed process-related impurities include:
-
Ben-1: The unreacted intermediate, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester. This is typically due to an incomplete reaction.[2]
-
β-isomer: A diastereomer of the desired α-benidipine. The synthesis typically produces a mixture of both isomers.[2]
-
Ben-ox: The oxidation product where the dihydropyridine ring is aromatized to a pyridine ring.[3]
-
Ben-bis: A di-substituted impurity, bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride.[1]
-
Ben-desbenzyl: An impurity formed from the reaction with piperidin-3-ol, an impurity that may be present in the 1-benzyl-3-piperidinol starting material.[2]
Q2: What is the typical yield for the synthesis of high-purity α-benidipine hydrochloride?
A2: The overall yield for pharmaceutical-grade α-benidipine hydrochloride after synthesis and purification is reported to be around 45%.[1][2]
Q3: What analytical methods are recommended for purity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and quantifying impurities.[7][8] These chromatographic techniques can effectively separate benidipine from its related substances.[8]
Q4: How can the β-isomer be effectively removed to obtain pure α-benidipine hydrochloride?
A4: The β-isomer can be separated from the desired α-isomer based on their solubility differences. The most common method is fractional crystallization. After the initial synthesis, which produces a mixture of α- and β-isomers, a series of recrystallizations, often from a mixture of ethanol and acetone, is performed.[1][3] The α-isomer is less soluble and crystallizes out, while the β-isomer remains in the mother liquor.[3]
Q5: What are the critical process parameters to control during the synthesis to minimize impurity formation?
A5: Key parameters to control include:
-
Stoichiometry of Reactants: Precise control of the molar ratios of starting materials is crucial to prevent side reactions, such as the formation of the Ben-bis impurity.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) initially, which helps to control the reaction rate and minimize the formation of byproducts.[1]
-
Purity of Starting Materials: The presence of impurities in the starting materials, such as piperidin-3-ol in 1-benzyl-3-piperidinol, can lead to the formation of related impurities like Ben-desbenzyl.[2]
-
Workup and Purification Conditions: Avoiding harsh acidic or basic conditions and elevated temperatures during workup can prevent degradation. The crystallization process must be carefully controlled to ensure selective precipitation of the α-isomer.
Quantitative Data Summary
Table 1: Impurity Levels Observed During Process Development
| Impurity | Observation Stage | Concentration Range | Notes |
| β-isomer | Crude Product (before optimization) | 30% - 40% | Significantly reduced by optimized crystallization.[2] |
| Ben-ox | Crude Product & Stability Studies | <0.05% (crude), 0.05% - 0.10% (stability) | Rarely found in crude product but can form during stability testing.[3] |
| Ben-desbenzyl | Laboratory Trials | 0.05% - 0.50% | Not observed in commercial productions after process optimization.[3] |
Experimental Protocols
1. Synthesis of α-Benidipine Hydrochloride
This protocol is based on a reported laboratory-scale synthesis.[1][3]
-
Step 1: Acid Chloride Formation
-
Suspend 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) (1.00 equivalent) in a mixture of dichloromethane and dimethylformamide (4:1).
-
Cool the suspension to 0–5 °C.
-
Add thionyl chloride (1.20 equivalents) to the mixture and stir for 1 hour at 0–5 °C.
-
-
Step 2: Esterification
-
To the reaction mixture from Step 1, add 1-benzyl-3-piperidinol (Ben-2) (1.10 equivalents).
-
Stir the reaction mixture for 2 hours at 0–5 °C, followed by 1 hour at 25 °C.
-
-
Step 3: Workup and Isolation of Crude Product
-
Quench the reaction by adding water.
-
Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to dryness under vacuum.
-
Crystallize the residue from a mixture of ethanol and acetone to obtain the crude product.
-
-
Step 4: Purification
-
Perform several recrystallizations of the crude product using an ethanol and acetone mixture to obtain pharmaceutical-grade α-benidipine hydrochloride.
-
2. HPLC Method for Impurity Profiling
The following is an example of an HPLC method for the determination of related substances in this compound.[1][3]
-
Chromatographic Conditions:
-
Column: ACE C1 (250 mm × 4.6 mm, 5 µm)
-
Column Temperature: 25 °C
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 6 10 15 60 20 60 21 10 | 27 | 10 |
-
-
Sample Preparation:
-
Diluent: Methanol/water (50/50) mixture.
-
Test Solution: Dissolve 20.0 mg of the this compound sample in 100.0 mL of diluent (0.2 mg/mL).
-
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Formation pathways of key process-related impurities in benidipine synthesis.
Caption: Logical workflow for troubleshooting low purity or yield in benidipine synthesis.
References
- 1. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
Technical Support Center: Managing Benidipine Hydrochloride Instability in Aqueous Solutions
Welcome to the technical support center for benidipine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: this compound has very low aqueous solubility.[1][2][3][4][5] Precipitation or cloudiness is common when attempting to dissolve it directly in aqueous buffers. The hydrochloride salt is slightly soluble in acidic conditions, but its stability can be compromised.[5][6] For experimental purposes, it is often necessary to use co-solvents or solubility enhancers.
Q2: What are the primary causes of this compound degradation in aqueous solutions?
A2: this compound is susceptible to degradation through several pathways in aqueous environments:
-
Hydrolysis: It degrades in neutral, acidic, and alkaline conditions.[7][8]
-
Oxidation: The molecule is prone to oxidation, which is a significant degradation pathway.[7][8][9]
-
Photodegradation: Exposure to UV and even daylight can cause degradation.[8][10]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor water solubility, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or methanol.[11][12][13][14] A common approach is to prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q4: Can I filter my this compound solution?
A4: Yes, filtration is recommended to remove any undissolved particles or impurities. Use a compatible filter membrane, such as a 0.22 µm nylon or PTFE syringe filter, especially when preparing solutions for cell-based assays or analytical experiments.
Q5: What are the expected degradation products of this compound?
A5: Forced degradation studies have identified several degradation products.[7][8] The most common is the oxidized pyridine derivative (Ben-ox).[7] Other degradation products can form under hydrolytic and photolytic stress.[8] It is crucial to use a stability-indicating analytical method, such as HPLC, to separate the parent drug from its degradants.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause 1: Drug Precipitation.
-
Troubleshooting:
-
Visually inspect your final diluted solution for any signs of precipitation or cloudiness.
-
Reduce the final concentration of this compound in the aqueous medium.
-
Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but keep it minimal and consistent across all experiments.
-
Consider using solubility enhancers like cyclodextrins.
-
-
-
Possible Cause 2: Degradation of the compound in the experimental medium.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound immediately before each experiment.
-
Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Minimize the time the drug is in the aqueous buffer before being added to the assay.
-
If the experiment is long, consider the stability of this compound in your specific medium and at the experimental temperature.
-
-
Issue 2: Poor solubility in aqueous buffers.
-
Possible Cause: Inherent low aqueous solubility of this compound.
-
Troubleshooting:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low and does not affect your experiment.
-
Solubility Enhancers: Utilize cyclodextrins, such as β-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility.[6][15][16][17][18]
-
pH Adjustment: this compound's solubility is pH-dependent. It is slightly more soluble in acidic conditions. However, be aware that acidic conditions can also promote hydrolysis.[5][6]
-
-
Issue 3: Observing unknown peaks in HPLC analysis.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting:
-
Review your solution preparation and storage procedures. Ensure solutions are protected from light and prepared fresh.
-
Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.
-
Refer to forced degradation studies to tentatively identify potential degradation products.[7][8] The primary degradation product is often the pyridine derivative formed through oxidation.[7]
-
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. This data can help in understanding the stability profile of the drug.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Benidipine | Reference |
| Acidic Hydrolysis | 1.0 M HCl | 4 hours | 25 °C | 0.08% (as Ben-ox impurity) | [19] |
| 0.1 N HCl | 30 min | Ambient | 1.56% | [20][21] | |
| Alkaline Hydrolysis | 1.0 M NaOH | 4 hours | 25 °C | 0.08% | [19] |
| 0.1 N NaOH | 30 min | Ambient | 5.35% | [20][21] | |
| Neutral Hydrolysis | Water | 4 hours | 100 °C | 0.07% (as Ben-ox impurity) | [19] |
| Water | 30 min | Ambient | 0.77% | [20][21] | |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | 25 °C | Most significant degradation | [10] |
| 30% H₂O₂ | 30 min | Ambient | 11.23% | [20][21] | |
| Thermal Degradation | Solid state | 3 days | 100 °C | Not specified, but oxidized | [10] |
| Solid state | 30 min | 105 °C | 3.25% | [20][21] | |
| Photodegradation | UV light (254-400 nm) | 3 days | 25 °C | Photo-stable | [7] |
| Daylight (1.2 million lx h) | 3 days | 25 °C | Photo-stable | [7] | |
| Direct Sunlight | 24 hours | Not specified | 0.49% | [20][21] |
Note: The extent of degradation can vary based on the specific experimental conditions, including the formulation and the analytical method used.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 5.42 mg of this compound (MW: 542.02 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
This is your high-concentration stock solution. It can be stored at -20°C for short periods, protected from light.
-
To prepare the final working solution, dilute the stock solution in your aqueous buffer to the desired final concentration immediately before use. For example, to get a 10 µM solution, you would perform a 1:1000 dilution of the 10 mM stock.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.1-0.5%).
-
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin (Kneading Method)
-
Objective: To prepare a this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the molar ratio for the complex. A 1:1 molar ratio is a common starting point.
-
Weigh the appropriate amounts of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Add the this compound to the paste and knead for 30-45 minutes.
-
During kneading, add small amounts of the solvent mixture if the paste becomes too dry.
-
Dry the resulting paste in a vacuum oven at 40-50°C or in a desiccator until a constant weight is achieved.
-
The resulting solid is the inclusion complex, which should exhibit improved aqueous solubility compared to the pure drug.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Major degradation pathways for this compound in aqueous solutions.
References
- 1. CN102266336A - this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. rjptonline.org [rjptonline.org]
- 5. Solid Dispersions of this compound. I. Preparations Using Different Solvent Systems and Dissolution Properties [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 12. selleckchem.com [selleckchem.com]
- 13. wjpmr.com [wjpmr.com]
- 14. informativejournals.com [informativejournals.com]
- 15. pharmacyjournal.net [pharmacyjournal.net]
- 16. Investigation of inclusion complex of cilnidipine with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Dissolution Rate of Benidipine Hydrochloride Solid Dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the dissolution rate of benidipine hydrochloride through solid dispersion technology.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and characterization of this compound solid dispersions.
Issue 1: Poor Solubility of this compound in Common Organic Solvents
Question: I am having difficulty dissolving this compound in common solvents like ethanol or methanol for the solvent evaporation method. What can I do?
Answer:
This compound's poor solubility in common organic solvents is a known challenge.[1] Here are a few approaches to address this:
-
Utilize a Solvent Mixture: A binary solvent system can significantly enhance the solubility of this compound. A mixture of ethanol and dichloromethane has been shown to be effective.[1]
-
Polymer-Assisted Solubilization: The presence of certain polymers in the solvent can increase the drug's solubility. For instance, Eudragit E-100 in dichloromethane has been reported to increase the solubility of this compound.[1] However, it's important to note that this effect can be solvent-dependent, as the same polymer may inhibit solubilization in other solvents like ethanol.[1]
-
Alternative Solvents: While less common, exploring other solvent systems through solubility studies may yield a suitable solvent for your specific drug-polymer combination.
Issue 2: Phase Separation During Solvent Evaporation
Question: During the solvent evaporation process, I observe the formation of separate drug and polymer phases, leading to a non-homogenous solid dispersion. How can I prevent this?
Answer:
Phase separation can lead to a product with poor dissolution characteristics. Here are some strategies to prevent it:
-
Rapid Solvent Evaporation: Fast removal of the solvent is crucial to "freeze" the drug and polymer in a single phase. Techniques like spray drying, which involves rapid solvent evaporation, are advantageous in preventing phase separation.
-
Optimize Solvent System: The choice of solvent can influence the miscibility of the drug and polymer. A solvent system in which both the drug and the carrier have good solubility is more likely to result in a homogenous solid dispersion. For this compound, an ethanol-dichloromethane mixture has been shown to be a good solvent system where the addition of polymers like PVP or HPMC did not cause precipitation of the dissolved drug.[1]
-
Select a Miscible Polymer: Ensure good miscibility between this compound and the chosen polymer. Characterization techniques like Differential Scanning Calorimetry (DSC) can be used to assess drug-polymer miscibility. A single glass transition temperature (Tg) for the solid dispersion, different from the Tg of the individual components, suggests good miscibility.
Issue 3: Crystallization of the Solid Dispersion Upon Storage
Question: My this compound solid dispersion shows good initial dissolution, but after a period of storage, the dissolution rate decreases, and I detect crystalline drug. How can I improve the physical stability?
Answer:
The amorphous state is thermodynamically unstable and tends to revert to the more stable crystalline form over time. This is a common challenge with solid dispersions.[2] Here's how to address it:
-
Polymer Selection: The choice of polymer is critical for maintaining the amorphous state. Polymers with a high glass transition temperature (Tg) can reduce the molecular mobility of the drug, thereby inhibiting crystallization.
-
Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the drug and the polymer, can help stabilize the amorphous form. Characterization with Fourier-transform infrared spectroscopy (FTIR) can provide evidence of such interactions.
-
Storage Conditions: Store the solid dispersions in a tightly sealed container at low temperature and humidity to minimize moisture absorption, which can act as a plasticizer and promote crystallization.
-
Additives: In some cases, the addition of a small amount of a third component (a crystallization inhibitor) can enhance the stability of the amorphous solid dispersion.
Frequently Asked Questions (FAQs)
Q1: Which polymers are most effective for improving the dissolution rate of this compound?
A1: Several polymers have been successfully used to enhance the dissolution rate of this compound. These include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to form amorphous solid dispersions and inhibit crystallization.[1]
-
Hydroxypropyl Methylcellulose (HPMC): Another excellent carrier that has been shown to remarkably improve the dissolution rate of this compound.[1]
-
Polyethylene Glycol (PEG 6000): Has been used in fusion methods to prepare solid dispersions of benidipine.[3]
-
Poloxamer 188: Used in combination with PEG 6000 in the fusion method.[3]
-
β-Cyclodextrin: Has been used to prepare solid dispersions through the physical mixture method, with increasing ratios leading to improved dissolution.[4]
-
Eudragit E-100: Can be used, but its effectiveness is highly dependent on the solvent system.[1]
The optimal polymer will depend on the chosen preparation method and the desired release profile.
Q2: What is the optimal drug-to-carrier ratio for this compound solid dispersions?
A2: The optimal drug-to-carrier ratio is crucial for maximizing dissolution enhancement. While the ideal ratio should be determined experimentally for each specific formulation, some studies provide guidance:
-
For solid dispersions prepared with PEG 6000 and Poloxamer 188 using the microwave-induced fusion method, a 1:3 drug-to-polymer ratio showed a significant enhancement in dissolution rate.[3]
-
For physical mixtures with β-cyclodextrin , ratios of 1:1, 1:2, 1:3, and 1:4 have been investigated, with the 1:4 ratio showing the best results for improving drug solubility.[4]
It is important to note that increasing the polymer concentration does not always lead to a proportional increase in dissolution rate. At very high polymer concentrations, a gelling effect can sometimes hinder drug release.
Q3: What are the most common methods for preparing this compound solid dispersions?
A3: The most frequently cited methods for preparing this compound solid dispersions are:
-
Solvent Evaporation: This involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent to form the solid dispersion.[1] This method is suitable for heat-sensitive drugs.
-
Fusion Method (Melting): This technique involves melting the carrier and then dispersing the drug in the molten carrier. The mixture is then cooled and solidified.[3] This method is simple and avoids the use of organic solvents.
-
Physical Mixture: This is the simplest method, involving the direct blending of the drug and the carrier.[4] While easy to prepare, it often results in less significant dissolution enhancement compared to other methods.
-
Spray Drying: A form of solvent evaporation where the drug and carrier solution is sprayed into a hot air stream, leading to rapid solvent removal and the formation of solid dispersion particles.
Q4: Which characterization techniques are essential for evaluating this compound solid dispersions?
A4: A combination of analytical techniques is necessary to thoroughly characterize solid dispersions:
-
Dissolution Testing: To evaluate the primary goal of the formulation – the enhancement of the drug's dissolution rate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions between this compound and the carrier.[3][5]
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion and to assess drug-polymer miscibility.[3] The absence of the drug's melting peak is indicative of an amorphous state.[5]
-
X-Ray Diffraction (XRD): To confirm the amorphous or crystalline nature of the solid dispersion.[3] A halo pattern in the diffractogram indicates an amorphous state.
Data Presentation
Table 1: Comparison of Dissolution Rates of this compound Solid Dispersions with Different Polymers and Ratios.
| Carrier | Drug:Carrier Ratio | Preparation Method | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Pure Benidipine HCl | - | - | Water | 60 | Low (exact % not specified) | [3] |
| PEG 6000 & Poloxamer 188 | 1:3 | Microwave Induced Fusion | Water | Not specified | Significantly enhanced | [3] |
| β-Cyclodextrin | 1:1 | Physical Mixture | Phosphate Buffer pH 6.8 | Not specified | Improved | [4] |
| β-Cyclodextrin | 1:2 | Physical Mixture | Phosphate Buffer pH 6.8 | Not specified | Improved | [4] |
| β-Cyclodextrin | 1:3 | Physical Mixture | Phosphate Buffer pH 6.8 | Not specified | Improved | [4] |
| β-Cyclodextrin | 1:4 | Physical Mixture | Phosphate Buffer pH 6.8 | Not specified | Best improvement | [4] |
| PVP | Not specified | Solvent Evaporation | Weak acid (pH 6.0) | Not specified | Remarkably improved | [1] |
| HPMC | Not specified | Solvent Evaporation | Weak acid (pH 6.0) | Not specified | Remarkably improved | [1] |
Note: The available literature provides qualitative descriptions or single-point data for dissolution enhancement. Direct comparative studies with full dissolution profiles under identical conditions are limited.
Experimental Protocols
1. Solvent Evaporation Method
-
Accurately weigh the required amounts of this compound and the selected polymer (e.g., PVP, HPMC).
-
Dissolve both the drug and the polymer in a suitable solvent system (e.g., ethanol-dichloromethane mixture). Ensure complete dissolution.
-
The solvent is then evaporated under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator until a solid mass is formed.
-
The resulting solid dispersion is further dried in a desiccator under vacuum to remove any residual solvent.
-
The dried mass is then pulverized and sieved to obtain a uniform particle size.
2. Fusion (Melting) Method
-
Accurately weigh the required amounts of this compound and a thermally stable, low-melting point polymer (e.g., PEG 6000).
-
Heat the polymer in a suitable container until it melts completely.
-
Add the this compound to the molten polymer and stir continuously until a homogenous dispersion is obtained.
-
Rapidly cool the molten mixture in an ice bath to solidify the dispersion.
-
The solidified mass is then crushed, pulverized, and sieved.
3. Dissolution Testing
-
Perform the dissolution study using a USP dissolution apparatus (e.g., paddle type).
-
The dissolution medium should be specified (e.g., 900 mL of pH 6.8 phosphate buffer).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
Add a precisely weighed amount of the solid dispersion to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.
Caption: Troubleshooting decision tree for this compound solid dispersion experiments.
References
- 1. Solid Dispersions of this compound. I. Preparations Using Different Solvent Systems and Dissolution Properties [jstage.jst.go.jp]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Benidipine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of benidipine hydrochloride.
Troubleshooting Guides
Issue: Inconsistent results, poor reproducibility, or signal suppression/enhancement for this compound.
This is often indicative of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte.
Initial Assessment:
-
Review Chromatograms: Examine the chromatograms for the analyte and internal standard (IS). Do you observe signal drift with injection sequence? Are the peak shapes consistent across samples, standards, and quality controls (QCs)?
-
Internal Standard Response: Monitor the IS peak area across the batch. A significant variation (e.g., >15-20%) in the IS response between calibration standards and unknown samples can indicate the presence of matrix effects.
-
Post-Column Infusion Experiment: To visualize regions of ion suppression or enhancement, perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC system. Dips or rises in the baseline signal correspond to regions of ion suppression or enhancement, respectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Corrective Actions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for benidipine. Using a non-polar solvent like diethyl ether or methyl tert-butyl ether can efficiently extract benidipine while leaving polar matrix components behind.[1][2]
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE. Consider using a mixed-mode or polymer-based SPE sorbent for more selective removal of interferences.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective at removing phospholipids and other matrix components that cause ion suppression. It should be used with caution and may require more extensive chromatographic separation.
-
-
Refine Chromatographic Conditions:
-
Increase Retention: By modifying the mobile phase composition or using a column with a different stationary phase, increase the retention time of benidipine to move it out of the early-eluting, high-interference region.
-
Gradient Elution: Employ a gradient elution to better separate benidipine from co-eluting matrix components.
-
Divert Valve: Use a divert valve to direct the initial, highly contaminated portion of the eluent to waste, preventing it from entering the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., benidipine-d5) is the best choice to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression/enhancement in a similar manner.[1] If a SIL-IS is not available, a structural analog can be used, but it may not track the matrix effects as effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the analysis of this compound in plasma?
A1: The most common causes are phospholipids, salts, and other endogenous components from the plasma matrix. Phospholipids are particularly problematic in electrospray ionization (ESI) and can cause significant ion suppression.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most accepted method is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The internal standard-normalized matrix factor should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: While method-dependent, here is a general comparison:
| Sample Preparation | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective at removing matrix components, especially phospholipids. High risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Good removal of polar interferences, relatively clean extracts.[1][2] | Can be labor-intensive, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Can provide the cleanest extracts, high selectivity, and good recovery. | More expensive, requires method development to select the appropriate sorbent and elution conditions. |
For benidipine, LLE with diethyl ether or methyl tert-butyl ether has been shown to be effective.[1][2] If significant matrix effects persist with LLE, transitioning to a well-developed SPE method is recommended.
Q4: Can changing my LC-MS/MS parameters help mitigate matrix effects?
A4: Yes. Optimizing the electrospray ionization source parameters (e.g., capillary voltage, gas flow, temperature) can sometimes reduce the impact of matrix effects. Additionally, ensuring optimal fragmentation in the collision cell can improve the signal-to-noise ratio. However, these adjustments are generally less impactful than optimizing sample preparation and chromatography.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. Spike this compound and the internal standard into the extracted matrix residue before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into blank plasma before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Workflow for Matrix Effect Assessment:
Caption: Workflow for quantitative matrix effect assessment.
Protocol 2: Liquid-Liquid Extraction for this compound from Human Plasma
This protocol is based on a validated method.[1]
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard (e.g., benidipine-d5).
-
Add 5 M NaOH.
-
Add 5 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5mM Ammonium Acetate (e.g., 90:10 v/v)[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Benidipine: m/z 506.2 -> 174.1 |
| Internal Standard | Benidipine-d5: m/z 511.2 -> 179.1[1] |
Table 2: Representative Validation Data for a this compound LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 13%[1] |
| Accuracy (%Bias) | 92-108%[1] |
| Recovery | > 75%[2] |
| Matrix Effect (IS-Normalized MF) | 0.95 - 1.05 |
Disclaimer: The quantitative data presented are examples and may vary depending on the specific instrumentation and experimental conditions. Users should validate their own methods.
References
Technical Support Center: Formulation Strategies to Minimize Benidipine Hydrochloride Photodegradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of benidipine hydrochloride. The focus is on minimizing photodegradation to ensure the stability and efficacy of the final drug product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the development and testing of this compound formulations for photostability.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Initial photostability studies show no significant degradation, but later forced degradation studies reveal the formation of photoproducts. Which results should I trust? | Initial studies may have used less stressful light conditions (e.g., lower intensity, shorter duration) as per basic ICH Q1B confirmatory testing. Forced degradation studies are designed to be more aggressive to elucidate potential degradation pathways. One study indicated this compound was photostable under certain conditions, while another identified four photolytic degradation products under forced UV light exposure[1][2]. | Both results are valuable. The initial stability data may be sufficient for release testing if the drug product is adequately protected by packaging. However, the forced degradation results highlight the intrinsic photosensitivity of the molecule. These results are critical for risk assessment and for developing a robust formulation and packaging system. It is recommended to use a formulation strategy that mitigates the degradation observed in forced studies. |
| Significant degradation of this compound is observed in a liquid formulation. | This compound, like other 1,4-dihydropyridine drugs, is known to be more susceptible to photodegradation in solution compared to the solid state[3][4]. The solvent system can also influence the rate of degradation. | - Prioritize the development of a solid oral dosage form (e.g., tablets, capsules) as they offer greater photostability[3][4].- If a liquid formulation is necessary, conduct studies with various pharmaceutically acceptable solvents to identify a system that minimizes degradation.- Incorporate photostabilizing excipients such as cyclodextrins or formulate as a liposomal suspension to protect the drug molecule[5][6].- Ensure the use of amber or opaque primary packaging[4]. |
| An increase in a specific, known pyridine-derivative impurity is detected after photostability testing. | This is the most common photodegradation pathway for 1,4-dihydropyridine drugs, involving the oxidation of the dihydropyridine ring to a pyridine ring, which results in a loss of pharmacological activity[3][7]. | - Confirm the identity of the degradant using LC-MS/MS or other suitable analytical techniques.- Implement formulation strategies to minimize this pathway, such as including antioxidants or using coatings with UV-blocking capabilities.- Tighten the specification for this impurity in the final product and ensure the analytical method is validated to quantify it accurately. |
| The color of the solid dosage form changes after exposure to light, but the assay for this compound shows minimal loss. | The color change may be due to the degradation of an excipient or the formation of a colored degradant at a very low concentration that is not significantly impacting the overall assay value. Some excipients themselves can be photosensitive. | - Investigate the photostability of the individual excipients used in the formulation.- Consider incorporating opacifiers and pigments like titanium dioxide or iron oxides into the tablet coating to prevent light penetration and mask any potential color change[8][9]. Red and yellow iron oxides have been shown to be particularly effective[8].- Even if the assay is within specification, a visible change in appearance is generally considered a stability failure. |
| Variability in photodegradation results is observed between different batches of the same formulation. | This could be due to inconsistencies in the manufacturing process, such as variations in tablet hardness, coating thickness, or the distribution of photoprotective excipients. | - Review the manufacturing process for critical parameters that could affect photostability (e.g., compression force, coating parameters).- Ensure uniform distribution of any photoprotective excipients, especially in film coatings.- Implement in-process controls to monitor these critical parameters and ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a photosensitive drug?
A1: While some initial studies under standard ICH Q1B conditions suggested that this compound is fairly stable to light, more rigorous forced degradation studies have shown that it can degrade under UV light to form several photoproducts[1][2]. Therefore, it is prudent to consider it a photosensitive drug and take appropriate measures during formulation development and packaging.
Q2: What is the primary mechanism of photodegradation for this compound?
A2: As a member of the 1,4-dihydropyridine class, the primary photodegradation pathway for this compound is the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine analogue[3][7]. This transformation leads to a loss of therapeutic activity.
Q3: What are the most effective formulation strategies to protect this compound from light?
A3: A multi-pronged approach is most effective:
-
Dosage Form Selection: Solid dosage forms like tablets and capsules are inherently more stable than liquid formulations[3][4].
-
Use of Photoprotective Excipients: Incorporating UV-absorbing excipients into the formulation can be beneficial. For tablets, applying a film coating containing opacifiers such as titanium dioxide or pigments like iron oxides can provide excellent protection[8][9].
-
Complexation: Encapsulating the drug molecule in cyclodextrin or liposome complexes can shield it from light[5].
-
Packaging: Using amber or opaque primary packaging materials is a critical final step to protect the drug product from light exposure during storage and handling[4].
Q4: Are there any specific excipients that should be avoided in a this compound formulation due to photosensitivity?
A4: While there is limited specific data on excipient interactions with this compound, it is good practice to assess the photostability of all excipients in the formulation. Some excipients can generate reactive oxygen species upon exposure to light, which could accelerate the degradation of the active pharmaceutical ingredient (API). A thorough preformulation study should evaluate the compatibility of the API with all proposed excipients under light exposure.
Q5: How should I design a photostability study for a new this compound formulation?
A5: Photostability studies should be conducted according to the ICH Q1B guideline[10][11]. This involves exposing the drug product to a light source that produces both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours per square meter. Samples of the drug product should be exposed directly to the light source, as well as in its immediate packaging and marketing pack. A dark control sample should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.
Quantitative Data on Photodegradation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Conditions | Observation | Reference |
| Photolytic (UV Light) | Near ultraviolet lamp (254–400 nm), NLT 200 W h/m², at 25 °C for 3 days | No significant degradation detected in this particular study. | [1] |
| Photolytic (Daylight) | Cool white fluorescent lamp (1.2 million lx h), at 25 °C for 3 days | No significant degradation detected in this particular study. | [1] |
| Photolytic (UV Light) | UV light mediated photolytic degradation (conditions as per ICH Q1B) | Four photolytic degradation products were identified. | [2] |
Note: The conflicting results in the table highlight the dependency of photodegradation on the specific experimental conditions.
Table 2: Photostabilization of 1,4-Dihydropyridines Using Formulation Approaches
| 1,4-Dihydropyridine Drug | Formulation Strategy | Protection Factor/Observation | Reference |
| Various DHPs | Inclusion in β-cyclodextrin complexes | Mean drug recovery of >90% after 30 mins of high-intensity light exposure. | [5] |
| Various DHPs | Incorporation into liposomes | Mean drug recovery of 77% after 30 mins of high-intensity light exposure. | [5] |
| Felodipine | Formulation in blue PET containers (0.6mm thickness) | Almost complete stabilization for up to six hours under stressing irradiation. | [12] |
| Model API | Film coating with 1-1.5% red or yellow iron oxide | 75-85% photoprotection achieved. | [8] |
| Model API | Film coating with ≥2% red iron oxide | Nearly complete photoprotection. | [8] |
Experimental Protocols
Protocol 1: Forced Photodegradation of this compound (Solid State)
-
Sample Preparation: Spread a thin layer (approx. 1 mm) of this compound powder in a shallow, chemically inert, and transparent dish (e.g., a quartz petri dish).
-
Light Exposure: Place the sample in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).
-
Exposure Conditions: Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours per square meter. Monitor the temperature to prevent thermal degradation.
-
Control Sample: Prepare a control sample by wrapping the dish in aluminum foil to protect it from light and store it under the same temperature and humidity conditions as the exposed sample.
-
Sampling and Analysis: At appropriate time points, withdraw samples from both the exposed and control groups. Analyze the samples for the formation of degradation products and the remaining amount of this compound using a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing of this compound Tablets
-
Sample Preparation: Place at least 20 tablets in a single layer on a suitable tray to ensure uniform exposure.
-
Exposure Tiers:
-
Tier 1: Expose the unpackaged tablets directly to the light source.
-
Tier 2 (if degradation occurs in Tier 1): Expose the tablets in their primary packaging (e.g., blister pack, bottle).
-
Tier 3 (if degradation occurs in Tier 2): Expose the tablets in their full marketing pack (primary packaging plus carton).
-
-
Light Exposure and Control: Follow the light exposure conditions and use of a dark control as described in Protocol 1.
-
Analysis: After the exposure period, prepare a composite sample of the tablets (e.g., by grinding). Assay the composite for this compound content and quantify any degradation products using a validated stability-indicating HPLC method. Compare the results with the dark control to determine the extent of photodegradation.
Visualizations
Caption: Primary photodegradation pathway of this compound.
Caption: Experimental workflow for developing a photostable formulation.
Caption: Relationship between the problem and mitigation strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using response surface methodology to quantify iron oxide levels needed to protect photolabile active pharmaceutical ingredients in oral solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. colorcon.com [colorcon.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Media Milling for Benidipine Nanosuspension
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of media milling techniques for producing benidipine nanosuspensions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of creating a nanosuspension of benidipine?
Benidipine is a poorly water-soluble antihypertensive drug, which leads to low bioavailability after oral administration.[1][2][3] By reducing the particle size of benidipine to the nanometer range using techniques like media milling, the surface area available for dissolution is significantly increased. This enhancement in dissolution rate can lead to improved bioavailability and more consistent therapeutic effects.[1][4]
Q2: What are the critical process parameters (CPPs) in media milling that affect the final nanosuspension?
The key parameters that must be controlled during media milling are:
-
Milling Speed (RPM): Dictates the energy input and the intensity of collisions between the milling media.[5][6]
-
Milling Time: The duration of the milling process directly impacts the extent of particle size reduction.[5][7]
-
Milling Media (Beads): The size, density, and material of the beads (e.g., zirconium oxide) are crucial. Smaller beads are generally more effective for achieving smaller final particle sizes.[5][8][9]
-
Stabilizer Concentration: The type and amount of stabilizer are critical for preventing particle aggregation and ensuring the long-term stability of the nanosuspension.[8][10]
-
Drug Concentration: The amount of benidipine in the suspension can affect viscosity and milling efficiency.[8]
Q3: Which type of stabilizer is suitable for benidipine nanosuspensions?
For benidipine nanosuspensions prepared by media milling, polymers that provide steric stabilization are commonly used. Hydroxypropyl methylcellulose (HPMC E5) has been shown to be an effective stabilizer.[1][2][3] Other common stabilizers used in nanosuspension formulations include polyvinylpyrrolidone (PVP K30), Poloxamer 188, and Tween 80.[1] The choice of stabilizer is critical to prevent aggregation of the newly formed nanoparticles.[8][10]
Q4: What is a typical target particle size for a benidipine nanosuspension?
An optimized benidipine nanosuspension can achieve a particle size of around 408 nm.[1][2] The goal is generally to reduce the particle size to the sub-micron range to significantly enhance the dissolution rate.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Particle size is not reducing to the nano-range. | 1. Insufficient Energy Input: Milling speed is too low. 2. Inefficient Milling Media: Bead size is too large. Smaller beads provide more impact points.[5][9] 3. Short Milling Duration: The milling time is not long enough for adequate particle attrition.[5] 4. High Viscosity: The concentration of the drug or stabilizer is too high, impeding bead movement and reducing collision efficiency.[8] | 1. Increase Milling Speed: Gradually increase the RPM to provide more energy to the system.[6] 2. Use Smaller Beads: Switch to a smaller bead size (e.g., 0.2 mm to 0.4 mm).[1] 3. Extend Milling Time: Increase the duration of the milling process. Monitor particle size at regular intervals to determine the optimal time.[7] 4. Adjust Formulation: Decrease the concentration of the solid components (drug or stabilizer) to lower the suspension's viscosity. |
| The Polydispersity Index (PDI) is too high (> 0.3). | 1. Non-Uniform Milling: Inconsistent energy distribution within the milling chamber. 2. Insufficient Stabilization: The stabilizer may not be effectively preventing the aggregation of particles of different sizes. 3. Milling Time: Very long milling times can sometimes lead to an increase in PDI.[8] | 1. Optimize Milling Speed and Bead Loading: Ensure the milling chamber has an appropriate bead load and the speed is sufficient for uniform mixing. 2. Screen Stabilizers: Evaluate different types or concentrations of stabilizers to find one that provides better coverage and stability. 3. Optimize Milling Time: Determine the point at which PDI is minimized; prolonged milling does not always improve PDI.[8] |
| Nanosuspension shows aggregation or sedimentation upon storage. | 1. Inadequate Stabilization: The concentration of the stabilizer is too low to provide a sufficient steric or ionic barrier.[10] 2. Ostwald Ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility.[8] 3. Insufficient Zeta Potential: For electrostatically stabilized suspensions, a low zeta potential (typically < |20| mV) indicates instability. | 1. Increase Stabilizer Concentration: Gradually increase the amount of stabilizer in the formulation.[1] 2. Use a Combination of Stabilizers: Employ a secondary stabilizer to enhance stability. 3. Optimize Formulation: A zeta potential of approximately -20 mV has been observed for a stable benidipine nanosuspension, though values of ±30mV are generally considered sufficient for good stability.[1] |
| Significant contamination from milling media is observed. | 1. High Milling Speed/Time: Excessive energy input can cause wear and tear of the milling beads and chamber.[5] 2. Low Drug Concentration: Too little drug material can lead to more direct, high-energy collisions between the beads and the milling chamber walls.[8] | 1. Reduce Milling Intensity: Lower the milling speed or shorten the milling time to the minimum required to achieve the target particle size. 2. Increase Drug Loading: A higher solid content can cushion the collisions and reduce wear.[8] |
Quantitative Data Summary
The following tables summarize the effects of various formulation and process parameters on the characteristics of benidipine nanosuspension.
Table 1: Effect of Process Parameters on Benidipine Nanosuspension Characteristics Data derived from a 2³ factorial design study.[1][2]
| Formulation Code | Polymer Conc. (mg) | Bead Size (mm) | Stirring Speed (rpm) | Particle Size (nm) | In-Vitro Dissolution after 30 mins (%) |
| F1 | 0.75 | 0.6 | 400 | 852 | 65 ± 0.45 |
| F2 | 1.25 | 0.6 | 400 | 741 | 72 ± 0.34 |
| F3 | 0.75 | 0.4 | 400 | 698 | 78 ± 0.51 |
| F4 | 0.75 | 0.6 | 800 | 640 | 84 ± 0.29 |
| F5 | 1.25 | 0.6 | 800 | 511 | 89 ± 0.41 |
| F6 (Optimized) | 1.25 | 0.4 | 800 | 408 | 95 ± 0.26 |
| F7 | 0.75 | 0.4 | 800 | 489 | 91 ± 0.33 |
| F8 | 1.25 | 0.4 | 400 | 602 | 81 ± 0.28 |
Table 2: General Influence of Media Milling Parameters on Critical Quality Attributes (CQAs)
| Critical Process Parameter (CPP) | Effect on Particle Size | Effect on Polydispersity Index (PDI) | General Consideration |
| Milling Speed | Increasing speed generally decreases particle size.[6][9] | Can decrease PDI, but excessively high speeds may have minimal additional effect.[8] | Higher speed increases energy input but also risks higher media wear and temperature increase.[6] |
| Milling Time | Increasing time decreases particle size, but with diminishing returns.[5] | Longer milling times generally decrease PDI.[8] | Prolonged milling can lead to particle aggregation or contamination.[5][7] |
| Bead Size | Smaller beads lead to smaller particle sizes due to a higher number of collision points.[5][8][9] | Can lead to a narrower particle size distribution (lower PDI). | Bead size must be significantly larger than the target particle size to be effective. |
| Bead Loading | Higher bead loading increases milling efficiency and reduces particle size faster.[9] | Can improve PDI by ensuring more uniform milling. | Overloading can impede bead movement and reduce efficiency. |
| Stabilizer Conc. | Higher concentration can lead to a larger particle size due to increased viscosity, but is necessary for stability.[8] | A higher concentration generally improves (lowers) PDI by preventing aggregation.[8] | The optimal concentration is a balance between achieving stability and maintaining a workable viscosity. |
| Drug Loading | Higher drug loading can sometimes lead to smaller final particle sizes due to increased particle-particle attrition.[8] | Can increase PDI if the system becomes too viscous for efficient milling.[8] | Affects the overall efficiency and throughput of the process. |
Experimental Protocols
Protocol 1: Preparation of Benidipine Nanosuspension via Media Milling
This protocol is based on the optimized formulation (F6) from the study by Patel et al.[1]
1. Materials and Equipment:
-
Benidipine HCl (Drug)
-
Hydroxypropyl methylcellulose E5 (HPMC E5) (Stabilizer)
-
Zirconium oxide beads (0.4 mm diameter)
-
Distilled water (Dispersion medium)
-
20 ml glass vials
-
Magnetic stirrer with adjustable speed
-
Electronic weighing balance
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
Dissolution testing apparatus
2. Preparation of the Pre-suspension:
-
Accurately weigh 1.25 mg of HPMC E5 and dissolve it in 14 ml of distilled water in a 20 ml glass vial.
-
Add the required amount of benidipine powder to the HPMC E5 solution.
-
Stir the mixture gently for 10-15 minutes to ensure the drug is wetted and dispersed, forming a crude suspension.
3. Media Milling Process:
-
To the vial containing the pre-suspension, add 6 g of 0.4 mm zirconium oxide beads.
-
Place the vial on the magnetic stirrer and begin stirring at a high speed of 800 rpm.
-
Continue the milling process for the predetermined optimal duration (e.g., several hours, determined through preliminary time-based studies). The physical impact of the beads at high speed will fracture the benidipine particles into the nano-size range.[1]
4. Separation and Characterization:
-
After milling is complete, separate the nanosuspension from the milling beads. This can be done by carefully decanting the suspension or using a sieve with a mesh size smaller than the beads.
-
Particle Size and PDI Analysis: Dilute a sample of the nanosuspension with distilled water and measure the average particle size and polydispersity index (PDI) using a particle size analyzer.
-
Zeta Potential Measurement: Measure the zeta potential to assess the surface charge and predict the stability of the nanosuspension. A value of -19.6 mV was reported for the optimized batch.[1][2]
-
In-Vitro Dissolution Study: Perform a dissolution test (e.g., using USP paddle apparatus) in a suitable medium (e.g., 0.1N HCl, pH 1.2) to compare the dissolution rate of the nanosuspension against the unmilled drug. The optimized formulation should release approximately 95% of the drug within 30 minutes.[1][2]
Visualizations
Caption: Experimental workflow for benidipine nanosuspension preparation.
Caption: Relationship between process parameters and quality attributes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Affects Particle Size Distribution In Milling? Master The Core Parameters For Precise Control - Kintek Solution [kindle-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
Validation & Comparative
A Comparative Analysis of Benidipine and Nifedipine on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two dihydropyridine calcium channel blockers, benidipine and nifedipine, on vascular smooth muscle cells (VSMCs). The information presented is curated from peer-reviewed scientific literature to assist in research and drug development endeavors.
Introduction
Benidipine and nifedipine are both widely used in the management of hypertension and angina pectoris. Their primary mechanism of action involves the blockade of voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, emerging research indicates distinct differences in their pharmacological profiles, particularly concerning their effects on different types of calcium channels and their downstream intracellular signaling pathways. These differences may have significant implications for their therapeutic applications and side-effect profiles. This guide will delve into a comparative study of these two drugs, focusing on their impact on VSMC function, supported by experimental data.
Mechanism of Action
The fundamental difference in the mechanism of action between benidipine and nifedipine lies in their selectivity for different types of calcium channels.
Benidipine is distinguished as a triple calcium channel blocker , inhibiting L-type, N-type, and T-type calcium channels.[1][2] This broad-spectrum activity contributes to its potent and long-lasting vasodilatory effects.[1] The blockade of T-type calcium channels, in addition to L-type channels, is thought to contribute to its unique pharmacological properties.
Nifedipine , on the other hand, is a first-generation dihydropyridine that primarily and selectively blocks L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells.[3] This action prevents the influx of calcium ions into the cells, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[3]
Comparative Efficacy on Vascular Smooth Muscle Cell Proliferation
Both benidipine and nifedipine have been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the pathogenesis of atherosclerosis and restenosis.
| Parameter | Benidipine | Nifedipine | Reference |
| IC50 for Inhibition of VSMC Proliferation (serum-stimulated) | 0.2 µM | Less potent than benidipine | [4] |
As indicated in the table, one study demonstrated that benidipine is significantly more potent than nifedipine in inhibiting serum-stimulated VSMC proliferation, with an IC50 of 0.2 µM.[4]
Signaling Pathways
The inhibitory effects of benidipine and nifedipine on VSMC proliferation are mediated by distinct intracellular signaling pathways.
Benidipine Signaling Pathway
Benidipine has been shown to arrest the growth of VSMCs by influencing key cell cycle regulatory proteins. Treatment with benidipine leads to an increase in the level of the p21 protein, a cyclin-dependent kinase inhibitor, and a partial reduction in the activity of p70 S6 kinase 1 (p70S6K1).[5] The upregulation of p21 promotes cell cycle arrest, thereby inhibiting proliferation.
Caption: Benidipine's signaling pathway in VSMCs.
Nifedipine Signaling Pathway
Nifedipine's anti-proliferative effects are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Nifedipine induces the phosphorylation of AMPK, which in turn inhibits VSMC proliferation and reactive oxygen species (ROS) production.[3] Furthermore, nifedipine has been shown to suppress the Akt signaling pathway, which is involved in VSMC dedifferentiation, a process that contributes to the development of vascular diseases.[6]
Caption: Nifedipine's signaling pathways in VSMCs.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the comparative studies of benidipine and nifedipine on vascular smooth muscle cells.
Vascular Smooth Muscle Cell Culture
-
Isolation: VSMCs are typically isolated from the thoracic aorta of rats or other animal models. The aorta is excised, and the endothelial and adventitial layers are removed. The remaining medial layer is minced and subjected to enzymatic digestion, usually with collagenase and elastase, to release the VSMCs.
-
Culture Conditions: The isolated cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Principle: This assay measures the rate of DNA synthesis, which is an indicator of cell proliferation.
-
Procedure:
-
VSMCs are seeded in multi-well plates and synchronized in a quiescent state by serum deprivation for 24-48 hours.
-
The cells are then stimulated to proliferate with a mitogen, such as serum or platelet-derived growth factor (PDGF), in the presence or absence of different concentrations of benidipine or nifedipine.
-
[³H]-thymidine is added to the culture medium for the final few hours of the incubation period.
-
The cells are then washed to remove unincorporated [³H]-thymidine, and the DNA is precipitated with trichloroacetic acid.
-
The amount of incorporated [³H]-thymidine is quantified using a scintillation counter.
-
Intracellular Calcium Measurement (Fura-2 AM)
-
Principle: Fura-2 AM is a fluorescent dye that binds to intracellular calcium. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Procedure:
-
Cultured VSMCs are loaded with Fura-2 AM by incubating them in a solution containing the dye.
-
After loading, the cells are washed to remove extracellular dye.
-
The cells are then placed in a fluorometer or on the stage of a fluorescence microscope.
-
Baseline fluorescence is recorded, and then the cells are stimulated with a vasoconstrictor (e.g., potassium chloride or phenylephrine) in the presence or absence of benidipine or nifedipine.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence at specific excitation and emission wavelengths.
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
VSMCs are treated with benidipine or nifedipine for a specified period.
-
The cells are then lysed to release the cellular proteins.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phospho-AMPK, p21, etc.).
-
A secondary antibody, conjugated to an enzyme, that binds to the primary antibody is then added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the signal is proportional to the amount of the target protein.
-
Caption: General experimental workflow.
Conclusion
Both benidipine and nifedipine effectively inhibit vascular smooth muscle cell proliferation, a key event in vascular pathology. However, benidipine demonstrates a broader mechanism of action by blocking L, N, and T-type calcium channels, and exhibits greater potency in inhibiting VSMC proliferation compared to the primarily L-type selective nifedipine. The distinct signaling pathways activated by each drug—p21 and p70S6K1 for benidipine, and AMPK and Akt for nifedipine—further underscore their differential cellular effects. These findings suggest that the unique pharmacological profile of benidipine may offer additional therapeutic benefits in the context of vascular proliferative diseases. Further research is warranted to fully elucidate the clinical implications of these differences.
References
- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of nifedipine on vascular smooth muscle cell differentiation. Implications for atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Anti-proliferative effects of benidipine hydrochloride in porcine cultured vascular smooth muscle cells and in rats subjected to balloon catheter-induced endothelial denudation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine: A Comparative Analysis of its Cardioprotective Effects Against Other Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of benidipine, a third-generation dihydropyridine calcium channel blocker (CCB), with other drugs in its class. Benidipine distinguishes itself through its unique triple blockade of L-type, T-type, and N-type calcium channels, conferring a broader spectrum of cardiovascular protection beyond simple blood pressure reduction. This document synthesizes experimental data on its superior efficacy in mitigating endothelial dysfunction, cardiac hypertrophy, and oxidative stress, offering a valuable resource for researchers in cardiovascular pharmacology.
Quantitative Comparison of Cardioprotective Effects
The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of benidipine and other dihydropyridine CCBs on various cardioprotective parameters.
Table 1: Effects on Endothelial Function and Atherosclerosis
| Parameter | Benidipine | Amlodipine | Nifedipine | Cilnidipine | Reference |
| Change in Flow-Mediated Dilation (%) | Increased by 2.0% (in combination therapy) | Increased by 1.2% (monotherapy) | - | - | [1] |
| Reduction in Urinary Protein Excretion | Significant reduction | Little change | - | - | [2][3] |
| Reduction in Urinary 8-OHdG (Oxidative Stress Marker) | Significant reduction | Little change | - | - | [2] |
| Reduction in Intima-Media Thickness | Significantly greater reduction | Less reduction | - | - | [2] |
| Inhibition of ROS Production in Leukocytes | More potent inhibition | Less potent | Less potent | Less potent | [4] |
Table 2: Effects on Cardiac Hypertrophy and Remodeling
| Parameter | Benidipine | Nifedipine | Cilnidipine | Reference |
| Reduction in Left Ventricular Mass Index (g/m²) | Decreased from 147.1 to 136.0 | - | - | [5] |
| Heart to Body Weight Ratio (mg/g) in Pressure-Overloaded Mice | 6.89 ± 0.48 | - | - | [6][7] |
| Vehicle-Treated Control (Pressure Overload) | 8.76 ± 0.33 | - | - | [6][7] |
| Myocyte Cross-Sectional Area (arbitrary units) in Pressure-Overloaded Mice | 1,434 ± 197 | 1,681 ± 285 (less effective) | - | [8] |
| Prevention of Cardiac Fibrosis | Greater prevention | - | Less prevention | [9] |
| Improvement in Left Ventricular Fractional Shortening | Significant improvement | - | - | [7] |
Signaling Pathways in Cardioprotection
The cardioprotective mechanisms of benidipine involve the modulation of several key signaling pathways. The following diagrams illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of benidipine's cardioprotective effects.
Induction of Cardiac Hypertrophy in Animal Models
a) Pressure Overload via Transverse Aortic Constriction (TAC)
-
Objective: To induce left ventricular hypertrophy through pressure overload.
-
Animal Model: C57BL/6J mice or other appropriate rodent models.[6][7][8]
-
Procedure:
-
Anesthetize the animal (e.g., with ketamine/xylazine).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries using a suture tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to standardize the degree of constriction.
-
Remove the needle to leave a defined stenosis.
-
Suture the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic ligation.[8]
-
-
Confirmation of Hypertrophy: Assess left ventricular mass, wall thickness, and function using echocardiography at specified time points (e.g., 4 weeks) post-surgery.[6][7]
b) Dahl Salt-Sensitive (DS) Rat Model
-
Objective: To induce hypertension and subsequent cardiac hypertrophy and failure through a high-salt diet.
-
Procedure:
-
Assessment of Cardioprotective Effects: Evaluate cardiac function and remodeling through echocardiography, histological analysis of heart tissue for hypertrophy and fibrosis, and measurement of biomarkers for heart failure (e.g., atrial natriuretic peptide).[10][11]
Assessment of Endothelial Function
Flow-Mediated Dilation (FMD) of the Brachial Artery
-
Objective: To non-invasively assess endothelium-dependent vasodilation.
-
Procedure:
-
The subject rests in a supine position in a quiet, temperature-controlled room.
-
Obtain baseline two-dimensional ultrasound images of the brachial artery.
-
Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.
-
Rapidly deflate the cuff and record the brachial artery diameter continuously with ultrasound for several minutes.
-
FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.[12][13]
-
Endothelium-independent vasodilation can be assessed by administering sublingual nitroglycerin and measuring the arterial diameter response.[12]
-
Measurement of Cardiac Hypertrophy
Echocardiographic Assessment in Rats
-
Objective: To non-invasively measure left ventricular dimensions and function.
-
Procedure:
-
Lightly anesthetize the rat (e.g., with ketamine/xylazine).[14]
-
Place the rat in a supine or left lateral position.
-
Using a high-frequency ultrasound transducer, obtain two-dimensional short-axis and long-axis views of the left ventricle.
-
Acquire M-mode tracings at the level of the papillary muscles.[14]
-
Measure the following parameters from the M-mode images at end-diastole and end-systole:
-
Left ventricular internal dimension (LVID)
-
Posterior wall thickness (PWT)
-
Septal wall thickness (SWT)
-
-
Calculate left ventricular mass and fractional shortening using standard formulas.
-
Conclusion
The compiled evidence strongly suggests that benidipine possesses superior and multifaceted cardioprotective properties compared to other dihydropyridine CCBs. Its unique triple calcium channel blockade, coupled with its antioxidant and nitric oxide-enhancing effects, translates into improved endothelial function, more significant regression of cardiac hypertrophy, and better overall cardiovascular outcomes in preclinical and clinical studies. These findings underscore the potential of benidipine as a first-line or add-on therapy for hypertensive patients, particularly those with comorbidities such as chronic kidney disease or those at high risk for cardiac remodeling and heart failure. Further large-scale clinical trials are warranted to fully elucidate its long-term benefits on cardiovascular morbidity and mortality.
References
- 1. A randomized, double-blind trial comparing the effects of amlodipine besylate/benazepril HCl vs amlodipine on endothelial function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nifedipine inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cardioprotective effect of benidipine on cardiac performance and remodeling in failing rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Benidipine Hydrochloride in Chronic Kidney Disease: A Comparative Analysis of Clinical Trial Endpoints
Benidipine hydrochloride, a dihydropyridine calcium channel blocker (CCB), has demonstrated potential renoprotective effects in patients with chronic kidney disease (CKD). This guide provides a comparative analysis of clinical trial endpoints for benidipine in CKD patients, evaluating its performance against other antihypertensive agents. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current clinical evidence.
Comparative Efficacy of Benidipine in CKD
Clinical trials have primarily focused on benidipine's ability to reduce proteinuria and preserve renal function in hypertensive CKD patients. Key endpoints analyzed include changes in urinary protein or albumin excretion and estimated glomerular filtration rate (eGFR).
Comparison with Amlodipine
A meta-analysis of eight studies comparing benidipine to the L-type CCB amlodipine in hypertensive CKD patients revealed significant differences in renal outcomes. While both drugs achieved similar reductions in systolic and diastolic blood pressure, benidipine demonstrated superior efficacy in improving renal parameters.[1] Specifically, benidipine was statistically better than amlodipine in terms of improving eGFR and reducing the urinary albumin/creatinine ratio (UACR).[1]
Another randomized controlled trial comparing benidipine with amlodipine in hypertensive patients with stage 3-5 CKD already receiving angiotensin receptor blockers (ARBs) found a significantly greater reduction in the urinary protein to creatinine ratio in the benidipine group after six months, despite comparable blood pressure control.[2] Similarly, a study in patients with mild-to-moderate CKD and albuminuria showed that benidipine led to a greater reduction in both albuminuria and plasma aldosterone levels compared to amlodipine, independent of blood pressure reduction.[3]
Table 1: Benidipine vs. Amlodipine in CKD Patients - Key Endpoint Analysis
| Endpoint | Benidipine | Amlodipine | Mean Difference (95% CI) | P-value |
| Change in eGFR (mL/min/1.73m²) | Favored Benidipine | - | 1.07 (0.43, 1.71) | 0.001[1] |
| Change in UACR (mg/g) | Favored Benidipine | - | -43.41 (-53.53, -33.29) | < 0.00001[1] |
Comparison with Hydrochlorothiazide
A prospective, multicenter, open-label, randomized trial (COSMO-CKD study) compared the antialbuminuric effects of benidipine and hydrochlorothiazide in hypertensive CKD patients already treated with renin-angiotensin system (RAS) inhibitors.[4][5] Both drugs demonstrated similar blood pressure and eGFR-decreasing actions over 12 months.[4][5] However, hydrochlorothiazide was more effective in reducing UACR.[4][5]
Table 2: Benidipine vs. Hydrochlorothiazide in CKD Patients (COSMO-CKD Study) - Key Endpoint Analysis
| Endpoint | Benidipine (n=176) | Hydrochlorothiazide (n=170) |
| UACR (mg/g) | ||
| Baseline | 930.8 (95% CI: 826.1, 1048.7)[4][5] | 883.1 (95% CI: 781.7, 997.7)[4][5] |
| 12 Months (LOCF) | 790.0 (95% CI: 668.1, 934.2)[4][5] | 448.5 (95% CI: 372.9, 539.4)[4][5] |
| eGFR (mL/min/1.73m²) | ||
| Baseline | 57.91 (95% CI: 55.31, 60.64)[5] | 57.01 (95% CI: 54.05, 54.05)[5] |
| 12 Months (LOCF) | 52.81 (95% CI: 49.94, 55.84)[5] | 51.55 (95% CI: 43.36, 54.95)[5] |
| Systolic Blood Pressure (mmHg) | ||
| Baseline | 144.4 (95% CI: 142.5, 146.2)[5] | 143.7 (95% CI: 141.9, 145.6)[5] |
| Diastolic Blood Pressure (mmHg) | ||
| Baseline | 83.6 (95% CI: 82.2, 84.9)[5] | 84.5 (95% CI: 83.1, 85.9)[5] |
LOCF: Last Observation Carried Forward
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of benidipine in CKD patients.
Benidipine vs. Amlodipine Studies
-
Study Design: Open-label, randomized controlled trials.[2][3]
-
Participant Population: Hypertensive patients with CKD (stages 3-5)[2] or mild-to-moderate stage CKD with albuminuria[3], often already receiving maximum recommended doses of angiotensin receptor blockers (ARBs).[2][3]
-
Intervention: Benidipine (starting at 2-4 mg/day, titrated up to 8-16 mg/day)[2][3] or amlodipine (starting at 2.5 mg/day, titrated up to 10 mg/day).[2][3]
-
Primary Endpoints: Change in urinary protein to creatinine ratio[2] or urinary albumin to creatinine ratio.[3]
-
Secondary Endpoints: Changes in blood pressure, eGFR, and plasma aldosterone concentration.[3]
Benidipine vs. Hydrochlorothiazide (COSMO-CKD Study)
-
Study Design: Prospective, multicenter, open-labeled, randomized trial.[4][5]
-
Participant Population: Hypertensive patients with CKD, a UACR of ≥ 300 mg/g, and an eGFR of ≥ 30 ml/min/1.73m², who were already being treated with a RAS inhibitor.[4][5]
-
Intervention: Benidipine (final dose: 4.8 mg/day) or hydrochlorothiazide (final dose: 8.2 mg/day) for 12 months.[4][5]
-
Primary Endpoint: Non-inferiority of the antialbuminuric effect of benidipine compared to hydrochlorothiazide.[4]
-
Secondary Endpoints: Changes in blood pressure and eGFR.[4][5]
Mechanism of Action and Signaling Pathways
Benidipine's renoprotective effects are attributed to its unique mechanism of action, which involves the blockade of L-type, N-type, and T-type calcium channels.[7][8] This multi-channel blockade is believed to contribute to its superior renal benefits compared to L-type selective CCBs like amlodipine.
The blockade of T-type calcium channels in the renal efferent arterioles, in addition to the afferent arterioles, leads to a reduction in intraglomerular pressure, thereby mitigating glomerular damage and reducing proteinuria.[9] Furthermore, benidipine has been shown to inhibit aldosterone synthesis and reduce oxidative stress, both of which are key contributors to the progression of CKD.[9][10] One of the downstream pathways affected by benidipine is the inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) activity, which plays a role in reducing epithelial-mesenchymal transdifferentiation and renal interstitial fibrosis.[11]
Caption: Signaling pathway of benidipine's renoprotective effects.
Caption: Generalized experimental workflow for benidipine clinical trials in CKD.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benidipine reduces albuminuria and plasma aldosterone in mild-to-moderate stage chronic kidney disease with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antialbuminuric effects of benidipine and hydrochlorothiazide in Renin-Angiotensin System (RAS) inhibitor-treated hypertensive patients with albuminuria: the COSMO-CKD (COmbination Strategy on Renal Function of Benidipine or Diuretics TreatMent with RAS inhibitOrs in a Chronic Kidney Disease Hypertensive Population) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Antialbuminuric Effects of Benidipine and Hydrochlorothiazide in Renin-Angiotensin System (RAS) Inhibitor-Treated Hypertensive Patients with Albuminuria: the COSMO-CKD (COmbination Strategy on Renal Function of Benidipine or Diuretics TreatMent with RAS inhibitOrs in a Chronic Kidney Disease Hypertensive Population) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Benidipine-Based Combination Therapy in Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of benidipine-based combination therapies in the management of hypertension. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Benidipine-Based Combination Therapies
Benidipine, a dihydropyridine calcium channel blocker (CCB), is a cornerstone in hypertension management. Its efficacy is often enhanced when used in combination with other antihypertensive agents. This section details the performance of various benidipine-based combination therapies, drawing data from key clinical trials.
The COPE (Combination Therapy of Hypertension to Prevent Cardiovascular Events) Trial
A landmark study, the COPE trial, investigated the efficacy of benidipine combined with an angiotensin receptor blocker (ARB), a beta-blocker, or a thiazide diuretic.[1][2] The trial enrolled 3,293 hypertensive patients who did not achieve the target blood pressure of <140/90 mmHg with benidipine monotherapy (4 mg/day).[2][3] Patients were then randomized to receive benidipine in combination with one of the three aforementioned drug classes.[2] The median follow-up period was 3.61 years.[2][3]
Key Findings from the COPE Trial:
-
Blood Pressure Reduction: All three combination therapies were similarly effective in lowering blood pressure to the target level.[2][3]
-
Cardiovascular Events: The incidence of total cardiac events was similarly low across the three treatment groups.[2][3] However, the combination of benidipine with a beta-blocker was found to be less effective in reducing the risk of stroke compared to the benidipine-thiazide combination.[4][5] A sub-analysis revealed that the incidences of hard cardiovascular composite endpoints and fatal or non-fatal strokes were significantly higher in the benidipine/β-blocker group than in the benidipine/thiazide group.[2][3]
-
Poor Blood Pressure Control: In patients with poor blood pressure control, the benidipine-thiazide combination demonstrated better cardiovascular outcomes than the benidipine-beta-blocker combination.[5]
Table 1: Comparison of Benidipine-Based Combination Therapies in the COPE Trial
| Outcome | Benidipine + ARB | Benidipine + Beta-blocker | Benidipine + Thiazide Diuretic |
| Number of Patients | 1,110[2][3] | 1,089[2][3] | 1,094[2][3] |
| Median Follow-up | 3.61 years[2][3] | 3.61 years[2][3] | 3.61 years[2][3] |
| Total Cardiac Events (per 1000 person-years) | Similarly low across all groups[2][3] | Similarly low across all groups[2][3] | Similarly low across all groups[2][3] |
| Hazard Ratio for Stroke (vs. Thiazide) | Not significantly different | Higher (less beneficial)[4][5] | Reference |
| Hard Cardiovascular Endpoints (vs. Thiazide) | Not significantly different | Significantly higher[2][3] | Reference |
Benidipine vs. Amlodipine in Combination Therapy
Several studies have compared the efficacy of benidipine to another widely used CCB, amlodipine, particularly in combination with ARBs.
A study involving hypertensive patients with chronic kidney disease (CKD) already on ARBs found that while both benidipine and amlodipine produced comparable reductions in blood pressure, benidipine demonstrated a greater antiproteinuric effect.[6] Another study with a similar patient population found that benidipine was statistically better than amlodipine in terms of estimated glomerular filtration rate (eGFR) and urinary albumin/creatinine ratio.[7]
An observational study comparing amlodipine (5mg/d) and benidipine (4mg/d) in stage 1 hypertensive patients found both to be equally effective in reducing blood pressure.[8] However, the benidipine group showed a significant reduction in proteinuria and serum triglycerides.[8]
Table 2: Benidipine vs. Amlodipine in Hypertensive Patients
| Study Population | Intervention | Key Findings |
| Hypertensive patients with CKD on ARBs[6] | Benidipine vs. Amlodipine | Comparable BP reduction; Benidipine showed greater reduction in urinary protein.[6] |
| Hypertensive patients with CKD[7] | Benidipine vs. Amlodipine | No significant difference in BP reduction; Benidipine showed better eGFR and urinary albumin/creatinine ratio.[7] |
| Stage 1 Hypertensive Patients[8] | Benidipine (4mg/d) vs. Amlodipine (5mg/d) | Equal antihypertensive effect; Benidipine significantly reduced proteinuria and serum triglycerides.[8] |
Benidipine in Combination with Other Antihypertensive Agents
-
Benidipine and Telmisartan: This combination of a CCB and an ARB effectively lowers blood pressure by relaxing blood vessels and improving the heart's pumping efficiency.[9][10] It is indicated for the treatment of hypertension.[9][10] Common side effects include headache, dizziness, tiredness, and stomach upset.[9]
-
Benidipine and Valsartan: A study comparing the renoprotective effects of benidipine and the ARB valsartan in hypertensive patients with proteinuria found that valsartan was more effective in reducing proteinuria in patients with early-stage nephropathy.[11] However, the overall renoprotective effects of both drugs were similar.[11]
-
Benidipine and Hydrochlorothiazide: A randomized controlled trial was designed to compare the efficacy and safety of benidipine versus the thiazide diuretic hydrochlorothiazide when added to fosinopril (an ACE inhibitor) in hypertensive patients with CKD.[12][13]
Experimental Protocols
The COPE Trial Methodology
-
Study Design: A multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) trial.[5]
-
Participants: 3,501 hypertensive outpatients (aged 40-85 years) with sitting systolic blood pressure ≥ 140 mmHg or diastolic blood pressure ≥ 90 mmHg who did not achieve target blood pressure with benidipine 4 mg/day monotherapy.[5]
-
Intervention: Patients were randomly assigned to one of three groups: benidipine plus an ARB, benidipine plus a β-blocker, or benidipine plus a thiazide diuretic.[5]
-
Follow-up: Patients were followed every 6 months for a minimum of 36 months.[5]
-
Primary Endpoint: A composite of fatal and non-fatal cardiovascular events.
-
Secondary Endpoints: Achievement of target blood pressure (<140/90 mmHg), all-cause mortality, death from cardiovascular events, hospitalization due to heart failure, new onset of diabetes mellitus, and safety.
Benidipine vs. Amlodipine in CKD Patients on ARBs
-
Study Design: An open-labeled, randomized trial.[6]
-
Participants: Hypertensive patients with moderate-to-advanced stage CKD (stages 3-5) and blood pressure >140/90 mmHg despite treatment with the maximum recommended dose of an ARB.[6]
-
Intervention: Patients were randomly assigned to receive either benidipine (starting at 4 mg/day, titrated up to 16 mg/day) or amlodipine (starting at 2.5 mg/day, titrated up to 10 mg/day) in addition to their ongoing ARB therapy.[6]
-
Follow-up: 6 months.[6]
-
Primary Outcome: Comparison of the blood pressure-lowering effect and antiproteinuric effect.[6]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways provides insight into the efficacy of these combination therapies.
Benidipine primarily acts by blocking L-type and T-type calcium channels, leading to vasodilation and a reduction in blood pressure.[14] Its T-type calcium channel blocking activity may also contribute to its renoprotective effects.[6] ARBs like telmisartan and valsartan block the AT1 receptor, preventing the vasoconstrictive and aldosterone-releasing effects of angiotensin II.[9][11] Thiazide diuretics such as hydrochlorothiazide inhibit the sodium-chloride symporter in the distal convoluted tubule, leading to increased sodium and water excretion and a subsequent reduction in blood volume and blood pressure.
Experimental Workflow Example: The COPE Trial
This guide demonstrates that benidipine-based combination therapies are highly effective in managing hypertension. The choice of the combination agent can be tailored based on patient comorbidities and risk factors, with the benidipine-thiazide combination showing particular benefit in stroke prevention. Further research into the long-term outcomes of other benidipine combinations will continue to refine treatment strategies for hypertensive patients.
References
- 1. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of calcium channel blocker-based combinations on intra-individual blood pressure variability: post hoc analysis of the COPE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Benidipine+telmisartan: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 12. Comparison of efficacy and safety between benidipine and hydrochlorothiazide in fosinopril-treated hypertensive patients with chronic kidney disease: protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of calcium channel blocker benidipine-based combination therapy on target blood pressure control and cardiovascular outcome: a sub-analysis of the COPE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Validated Analytical Methods for Benidipine Hydrochloride in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of benidipine hydrochloride in pharmaceutical dosage forms. The objective is to offer a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This document summarizes key validation parameters from various studies to assist researchers and quality control analysts in selecting the most suitable method for their specific requirements.
This compound, a potent dihydropyridine calcium channel blocker, is widely used in the management of hypertension. Ensuring the quality, efficacy, and safety of its pharmaceutical formulations necessitates the use of reliable and validated analytical methods for its quantification.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in pharmaceutical analysis, influenced by factors such as the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of different validated methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful and versatile technique widely used for the separation, identification, and quantification of drug substances in pharmaceutical products. Several RP-HPLC methods have been developed and validated for the estimation of this compound.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] | Method 4 [4] |
| Column | Agilent C18 (100mm x 4.6mm, 2.5µm) | ZORBAX Eclipse Plus C18 (150mm x 4.6mm) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Agilent Zorbax Bonus–RP (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: Water (40:60 v/v), pH 5.0 | Methanol: 50mM Phosphate Buffer (70:30 v/v) | Optimized Solvent Solutions | Methanol: 0.1% Orthophosphoric acid (45:55 v/v) |
| Flow Rate | 1.0 ml/min | - | 1.0 ml/min | 1.0 ml/min |
| Detection (λ) | 237 nm | 237 nm | 237 nm | - |
| Retention Time | 3.33 min | - | - | 1.09 min |
| Linearity Range | 10 - 50 µg/ml | - | 5 - 15 µg/ml | 32 - 48 µg/ml |
| Correlation Coeff. (r²) | 0.9997 | - | - | 0.999 |
| Accuracy (% Recovery) | 100.03% | 98.57 - 100.27% | - | - |
| LOD | 0.03935 µg/ml | 0.005 µg/ml | - | - |
| LOQ | 0.1192 µg/ml | 0.015 µg/ml | - | - |
UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of drugs in their dosage forms. Several spectrophotometric methods have been validated for the analysis of this compound.
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [7] | Method 4 [8] |
| Solvent | Methanol | Methanol | Methanol | Chloroform (for extraction) |
| λmax | 255 nm | 236 nm | 237 nm | 408.5 nm (BCG), 404 nm (BPB), 570 nm (TB) |
| Linearity Range | 1 - 3.5 µg/mL | 3 - 18 µg/ml | 2 - 10 µg/ml | 0 - 60 µg/ml (BCG), 0 - 40 µg/ml (BPB), 0 - 30 µg/ml (TB) |
| Correlation Coeff. (r²) | 0.9938 | 0.9999 | 0.991 | - |
| Accuracy (% Recovery) | 100.77% | 100.35% | 99 - 104% | - |
| LOD | 0.04540 µg/mL | 0.20 µg/ml | 0.222 µg/ml | - |
| LOQ | 0.1375 µg/mL | 0.60 µg/ml | 0.674 µg/ml | - |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is an advanced form of thin-layer chromatography that offers better resolution and sensitivity. It is a valuable tool for the quantification of drugs in pharmaceutical formulations.[9]
| Parameter | HPTLC Method [9] |
| Stationary Phase | Silica gel 60F254 pre-coated plates |
| Mobile Phase | Methanol: Acetonitrile (1:9 v/v) |
| Wavelength (λ) | - |
| Linearity Range | 200–1000 ng/band |
| Retention Factor (Rf) | 0.890 ± 0.010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following sections provide an overview of the experimental protocols for the cited methods.
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow.
Analytical Method Validation Workflow
HPLC Method Protocol (Representative Example)
The following is a generalized protocol based on the reviewed literature for the RP-HPLC determination of this compound.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range.
-
Preparation of Sample Solution: For tablet analysis, weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter the solution to remove any undissolved excipients. Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.[1]
-
Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength as detailed in the comparative table.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas of the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
UV-Visible Spectrophotometric Method Protocol (Representative Example)
This protocol outlines the general steps for the UV-spectrophotometric analysis of this compound.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.[5][6][7]
-
Determination of λmax: Scan the standard solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[5][7]
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to obtain different concentrations. Measure the absorbance of each solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[5][7]
-
Preparation of Sample Solution: Prepare the sample solution from the pharmaceutical formulation in the same manner as the standard solutions, ensuring the final concentration falls within the range of the calibration curve.[7]
-
Analysis and Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.
Conclusion
This guide provides a comparative summary of validated analytical methods for the determination of this compound in pharmaceutical formulations. HPLC methods generally offer higher sensitivity and specificity, making them suitable for stability-indicating assays and the analysis of complex mixtures. UV-Visible spectrophotometric methods are simpler, faster, and more economical, making them ideal for routine quality control analysis of bulk drug and simple formulations. The choice of method should be based on the specific analytical requirements, available resources, and the nature of the sample matrix. All the presented methods have been shown to be accurate, precise, and reliable for their intended purpose.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. RP-HPLC Method Development and Validation for Simultaneous Estimation of this compound and Chlorthalidone in Pharmaceutical Dosage Form | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 5. informativejournals.com [informativejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. wjpmr.com [wjpmr.com]
Safety Operating Guide
Proper Disposal of Benidipine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benidipine Hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
This compound is classified as toxic if swallowed and is regulated as a hazardous material for transport.[1][2] Therefore, proper disposal is critical to prevent harm to human health and the environment. Adherence to federal, state, and local regulations is mandatory.[3]
I. Hazard Classification and Safety Information
Before handling this compound for disposal, it is crucial to understand its hazard profile.
| Hazard Classification | Description | UN Number |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][2] | UN2811 |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1] | |
| Transport Hazard | Toxic Solid, Organic, N.O.S. (this compound)[1][4] |
Personal Protective Equipment (PPE) during handling for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]
-
Eye Protection: Safety glasses or goggles are required.[5]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5] All handling should be done in a chemical fume hood.[1][6]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][7]
-
Segregation and Containment:
-
Isolate the waste this compound from other laboratory waste streams.
-
Ensure the waste is in a well-sealed, properly labeled container. The original container is often suitable if it is in good condition.
-
If transferring to a new container, ensure it is compatible and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones).[4]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste.
-
Include the date the waste was first placed in the container.
-
-
Storage:
-
Arrange for Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including the Safety Data Sheet (SDS).
-
The waste will be collected by a specialized and licensed hazardous waste disposal company.[1] This is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[8][9]
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., methanol, as it is listed as a solvent in the SDS[2]).
-
Collect the rinsate as hazardous waste and dispose of it along with the solid waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's policies.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[5][10]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust.[6]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your institution's EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
